Product packaging for racemomycin(Cat. No.:CAS No. 11006-72-7)

racemomycin

Cat. No.: B1175198
CAS No.: 11006-72-7
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Description

Racemomycin is a historical name for a defined mixture of streptothricin antibiotics, a class of broad-spectrum, water-soluble compounds initially discovered from Streptomyces bacteria . These antibiotics are characterized by a unique structure comprising a streptolidine lactam ring, a gulosamine sugar, and a beta-lysine homopolymer chain of varying lengths . As a research reagent, this compound primarily acts by targeting the bacterial protein synthesis machinery. Its mechanism involves binding to the 16S rRNA of the 30S ribosomal subunit, which leads to misreading of the mRNA message and inhibition of the translocation process during translation . This dual action results in the production of non-functional or toxic proteins, ultimately halting bacterial growth. The primary research value of this compound lies in its application as a tool to study antibiotic resistance and ribosomal function. Historically, the use of streptothricin antibiotics like nourseothricin (a similar mixture) in animal husbandry provided a clear example of how agricultural antimicrobial use can select for and facilitate the spread of plasmid-mediated resistance genes, such as streptothricin-acetyltransferases (e.g., sat genes), from animals to humans . Consequently, this compound is valuable for investigating the evolution and dissemination of resistance determinants in bacteria. Furthermore, given its distinct binding site on the ribosome compared to other classes of translation inhibitors, this compound serves as a useful agent in microbiological and biochemical research for probing ribosomal structure and function . This product is intended for research use only and is not for use in humans, diagnostics, or therapeutics.

Properties

CAS No.

11006-72-7

Molecular Formula

C24H31N3O7

Synonyms

racemomycin

Origin of Product

United States

Foundational & Exploratory

Racemomycin: A Technical Guide to its Discovery, Origin, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Racemomycin, a member of the streptothricin class of antibiotics, represents a group of natural products with a long history and renewed interest due to their broad-spectrum antimicrobial activity. First identified in the early 1940s, this compound is a complex of closely related compounds produced by soil-dwelling actinomycetes. This document provides a comprehensive technical overview of the discovery, origin, chemical nature, and biological activity of this compound. Detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment are provided, alongside key quantitative data and visual representations of its biosynthetic pathway and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and other streptothricin antibiotics.

Discovery and Origin

The discovery of this compound is synonymous with that of streptothricin. In 1942, Selman Waksman and H. Boyd Woodruff at Rutgers University first isolated this antibiotic from a strain of Streptomyces lavendulae.[1] This discovery was a significant milestone in the golden age of antibiotic research, predating the discovery of streptomycin by the same research group. The name "this compound" was later used to describe a complex of streptothricin-like substances. It is now understood that this compound is a mixture of streptothricin congeners, designated as this compound A, B, C, etc., which differ in the number of β-lysine residues in their side chains. This compound B, a primary component, is identical to streptothricin D.[2]

Chemical Structure and Properties

Racemomycins are characterized by a unique chemical scaffold consisting of three main components: a streptolidine ring, a gulosamine sugar moiety, and a β-lysine oligomeric side chain. The general structure is shown below. The different this compound congeners vary in the number (n) of β-lysine units.

Table 1: Physicochemical Properties of this compound B (Streptothricin D)

PropertyValue
Molecular Formula C₃₁H₅₈N₁₂O₁₀
Molecular Weight 758.9 g/mol
Synonyms Streptothricin D, Antibiotic OP 2C
CAS Number 3776-37-2

Antimicrobial Spectrum and Biological Activity

Racemomycins exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi. The length of the β-lysine chain has been shown to correlate with the potency of its antimicrobial and biological activities, with longer chains generally conferring higher activity.[2] The mechanism of action involves the inhibition of protein synthesis through binding to the bacterial ribosome, which leads to miscoding and ultimately cell death.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound B (Streptothricin D)

Test OrganismStrainMIC (µg/mL)Reference
Pseudomonas syringae pv. tabaciIFO-35080.4[2]
Fusarium oxysporum f. sp. niveum0.1[2]
Fusarium oxysporum f. sp. lycopersici0.2[2]
Fusarium oxysporum f. sp. cucumerinum0.4[2]
Fusarium oxysporum f. sp. raphani0.4[2]
Fusarium oxysporum f. sp. gladioli2.0[2]
Fusarium oxysporum f. sp. pisi2.0[2]

Experimental Protocols

Fermentation and Isolation of this compound

This protocol describes the general procedure for the production and isolation of this compound from Streptomyces lavendulae.

5.1.1 Fermentation

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces lavendulae spores from a mature agar slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 2 L production flask containing 500 mL of production medium (e.g., Casein-starch-peptone-yeast extract-malt extract medium) with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm. Monitor antibiotic production periodically using a bioassay against a sensitive indicator organism (e.g., Bacillus subtilis).

5.1.2 Isolation and Purification

  • Harvesting: After incubation, separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes. The supernatant contains the crude this compound.

  • Cation Exchange Chromatography:

    • Adjust the pH of the supernatant to 7.0.

    • Pass the supernatant through a column packed with a cation exchange resin (e.g., Amberlite IRC-50, Na⁺ form).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound this compound with a linear gradient of 0.1 M to 1.0 M HCl.

    • Collect fractions and monitor for antibiotic activity using a bioassay.

  • Desalting and Lyophilization: Pool the active fractions, neutralize with a suitable base (e.g., NaOH), and desalt using a desalting column (e.g., Sephadex G-10). Lyophilize the desalted solution to obtain a purified this compound powder.

Structure Elucidation

The chemical structure of the isolated this compound congeners can be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass and molecular formula of each congener using techniques like ESI-TOF or Orbitrap MS.

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ions to obtain structural information about the different components (streptolidine, gulosamine, and β-lysine chain).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons to assemble the complete structure.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., sterile water) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add 10 µL of the diluted bacterial suspension to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Biosynthesis Pathway of Streptothricin (this compound)

Streptothricin_Biosynthesis cluster_streptolidine Streptolidine Moiety Biosynthesis cluster_gulosamine Gulosamine Moiety Biosynthesis cluster_beta_lysine β-Lysine Moiety Biosynthesis cluster_assembly Assembly L_Arginine L-Arginine Intermediate1 (3S)-OH-L-Arg L_Arginine->Intermediate1 OrfP (Dihydroxylase) Intermediate2 (3R,4R)-(OH)2-L-Arg Intermediate1->Intermediate2 OrfP (Dihydroxylase) Streptolidine_precursor (4R)-OH-Capreomycidine Intermediate2->Streptolidine_precursor OrfR (Cyclase) Assembly Non-ribosomal Peptide Synthetase (NRPS)-like enzymes Streptolidine_precursor->Assembly Glucose Glucose Glucosamine D-Glucosamine Glucose->Glucosamine Gulosamine Carbamoylated D-Gulosamine Glucosamine->Gulosamine Carbamoyltransferase Gulosamine->Assembly alpha_Lysine α-Lysine beta_Lysine β-Lysine alpha_Lysine->beta_Lysine Lysine 2,3-aminomutase beta_Lysine->Assembly This compound This compound Assembly->this compound

Caption: Proposed biosynthetic pathway of this compound (streptothricin).

Experimental Workflow for this compound Isolation

Racemomycin_Isolation_Workflow start Start: S. lavendulae Culture fermentation Fermentation (5-7 days, 28°C) start->fermentation centrifugation Centrifugation (8,000 x g, 20 min) fermentation->centrifugation supernatant Collect Supernatant (Crude this compound) centrifugation->supernatant ph_adjustment pH Adjustment to 7.0 supernatant->ph_adjustment cation_exchange Cation Exchange Chromatography ph_adjustment->cation_exchange elution Elution with HCl Gradient cation_exchange->elution active_fractions Collect Active Fractions elution->active_fractions neutralization Neutralization active_fractions->neutralization desalting Desalting neutralization->desalting lyophilization Lyophilization desalting->lyophilization end End: Purified this compound lyophilization->end

Caption: Experimental workflow for the isolation and purification of this compound.

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow start Start: Purified this compound & Bacterial Culture stock_prep Prepare this compound Stock Solution (1 mg/mL) start->stock_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep plate_prep Prepare 96-well Plate with Broth stock_prep->plate_prep serial_dilution Perform 2-fold Serial Dilutions of this compound plate_prep->serial_dilution inoculation Inoculate Plate Wells serial_dilution->inoculation inoculum_dilution Dilute Inoculum to ~5x10^5 CFU/mL inoculum_prep->inoculum_dilution inoculum_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Read Results Visually incubation->read_results end Determine MIC read_results->end

References

Technical Guide: Racemomycin Production by Streptomyces lavendulae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycins are a group of streptothricin-class antibiotics produced by the Gram-positive bacterium Streptomyces lavendulae. These antibiotics are notable for their broad-spectrum activity against various pathogens. Racemomycin-B, a significant component produced by Streptomyces lavendulae OP-2, is a streptothricin antibiotic containing three β-lysine moieties in its structure[1]. The biological activity of this compound compounds tends to increase with the number of β-lysine moieties[1]. This guide provides a comprehensive overview of the biosynthesis, production, purification, and regulation of this compound in Streptomyces lavendulae, intended for researchers and professionals in drug development.

Biosynthesis of this compound

The biosynthesis of this compound, as a member of the streptothricin family, is governed by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound in Streptomyces lavendulae has not been fully elucidated in publicly available literature, analysis of the Streptomyces lavendulae CGMCC 4.1386 genome has revealed the presence of 17 distinct BGCs, one of which is predicted to be responsible for streptothricin synthesis[2].

The biosynthesis of the streptothricin backbone involves the precursors L-lysine, which is converted to β-lysine, and D-gulosamine. The general proposed biosynthetic pathway involves the following key steps:

  • Formation of the Streptothricin Core: The core structure is assembled from streptolidine and a gulosamine moiety.

  • Poly-β-lysine Chain Elongation: A chain of β-lysine residues is attached to the core. The length of this chain varies, resulting in different streptothricin analogues, including the various racemomycins.

A putative biosynthetic pathway for streptothricins is outlined below.

Racemomycin_Biosynthesis cluster_precursors Precursor Supply cluster_core Core Biosynthesis cluster_elongation Polymerization L-Lysine L-Lysine beta_Lysine β-Lysine L-Lysine->beta_Lysine Lysine 2,3-aminomutase D-Glucose D-Glucose Gulosamine_moiety Gulosamine moiety D-Glucose->Gulosamine_moiety Streptolidine_Lactone Streptolidine_Lactone beta_Lysine->Streptolidine_Lactone Streptothricin_Core Streptothricin Core Streptolidine_Lactone->Streptothricin_Core Gulosamine_moiety->Streptothricin_Core This compound This compound Streptothricin_Core->this compound β-Lysine Polymerization Fermentation_Workflow Start Start Inoculate_Seed Inoculate Seed Medium Start->Inoculate_Seed Incubate_Seed Incubate Seed Culture (28-30°C, 48-72h) Inoculate_Seed->Incubate_Seed Inoculate_Production Inoculate Production Medium Incubate_Seed->Inoculate_Production Incubate_Production Incubate Production Culture (e.g., 29°C, 5-7 days) Inoculate_Production->Incubate_Production Monitor Monitor Fermentation (pH, Growth) Incubate_Production->Monitor Harvest Harvest Broth Incubate_Production->Harvest Monitor->Incubate_Production End End Harvest->End Purification_Workflow Start Start Harvested_Broth Harvested Fermentation Broth Start->Harvested_Broth Clarification Clarification (Centrifugation/Filtration) Harvested_Broth->Clarification Ion_Exchange Cation Exchange Chromatography Clarification->Ion_Exchange Elution Elution Ion_Exchange->Elution Fraction_Collection Fraction Collection & Assay Elution->Fraction_Collection Desalting Desalting Fraction_Collection->Desalting Lyophilization Lyophilization Desalting->Lyophilization Purified_this compound Purified_this compound Lyophilization->Purified_this compound Regulatory_Pathway Environmental_Signals Environmental/Physiological Signals IM_2_Biosynthesis IM-2 Biosynthesis Environmental_Signals->IM_2_Biosynthesis IM_2 IM_2 IM_2_Biosynthesis->IM_2 Receptor_Protein Receptor Protein IM_2->Receptor_Protein CSR_Gene_Active CSR Gene (Active) IM_2->CSR_Gene_Active Derepression CSR_Gene_Repression CSR Gene (Repressed) Receptor_Protein->CSR_Gene_Repression CSR_Protein CSR Protein CSR_Gene_Active->CSR_Protein Transcription & Translation Racemomycin_BGC This compound Biosynthetic Genes CSR_Protein->Racemomycin_BGC Activation Racemomycin_Production Racemomycin_Production Racemomycin_BGC->Racemomycin_Production Expression

References

An In-depth Technical Guide to the Chemical Structures and Biological Activities of Racemomycins A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of racemomycins A, B, and C. These compounds belong to the streptothricin class of antibiotics, a group of natural products with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. This document consolidates available data on their structure, quantitative biological activity, and mechanism of action to serve as a valuable resource for researchers in antibiotic drug discovery and development.

Chemical Structures and Nomenclature

Racemomycins A, B, and C are synonyms for specific members of the streptothricin family of antibiotics. The core structure of streptothricins consists of a streptolidine lactam ring, a gulosamine sugar moiety, and a variable-length chain of β-lysine residues.

  • Racemomycin A is identical to Streptothricin F , containing a single β-lysine residue.

  • This compound B is identical to Streptothricin D , containing three β-lysine residues.[1]

  • This compound C is identical to Streptothricin E , containing two β-lysine residues.

The chemical structures of racemomycins A, B, and C are presented below:

This compound A (Streptothricin F)

  • Molecular Formula: C₁₉H₃₄N₈O₈

This compound B (Streptothricin D)

  • Molecular Formula: C₃₁H₅₈N₁₂O₁₀

This compound C (Streptothricin E)

  • Molecular Formula: C₂₅H₄₆N₁₀O₉

Physicochemical and Biological Properties

The following table summarizes key quantitative data for racemomycins A, B, and C, including their molecular weights and reported biological activities. The biological activity of these compounds, particularly their antimicrobial efficacy, tends to increase with the length of the β-lysine chain.[1]

CompoundSynonymMolecular FormulaMolecular Weight ( g/mol )Biological Activity (Minimum Inhibitory Concentration - MIC)
This compound A Streptothricin FC₁₉H₃₄N₈O₈502.52Carbapenem-resistant Enterobacterales (CRE): MIC₅₀ = 2 µM, MIC₉₀ = 4 µM[2]
This compound B Streptothricin DC₃₁H₅₈N₁₂O₁₀758.87Pseudomonas syringae pv. tabaci IFO-3508: MIC = 0.4 µg/mL[1] Fusarium oxysporum (various species): MIC = 0.1-2.0 µg/mL[1] Carbapenem-resistant Enterobacterales (CRE): MIC₅₀ = 0.25 µM, MIC₉₀ = 0.5 µM[2]
This compound C Streptothricin EC₂₅H₄₆N₁₀O₉630.69Biological activity is generally intermediate between racemomycins A and B.[1]

Experimental Protocols: Isolation and Structure Elucidation

The isolation and structural characterization of racemomycins from fermentation broths of Streptomyces species involve a multi-step process. While specific, detailed protocols are often proprietary, the general workflow is well-established.

3.1. Fermentation and Isolation

A general protocol for the isolation of streptothricins from a culture of a producing organism, such as Streptomyces lavendulae, is as follows:

  • Fermentation: The Streptomyces strain is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of the antibiotics.

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The streptothricins, being water-soluble, are primarily found in the supernatant.

  • Purification: A combination of chromatographic techniques is employed for purification. A common approach involves:

    • Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. The basic streptothricin molecules bind to the resin and are subsequently eluted with a salt gradient or a change in pH.

    • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification to separate the individual streptothricin analogs (A, B, C, etc.) is achieved using preparative RP-HPLC.[3]

The following diagram illustrates a generalized workflow for the isolation and purification of racemomycins.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation Streptomyces sp. Culture Harvest Harvest Broth Fermentation->Harvest Separate Separate Supernatant Harvest->Separate IonExchange Ion-Exchange Chromatography Separate->IonExchange RPHPLC Preparative RP-HPLC IonExchange->RPHPLC Isolated Isolated Racemomycins A, B, C RPHPLC->Isolated

Caption: Generalized workflow for the isolation of racemomycins.

3.2. Structure Elucidation

The chemical structures of the purified racemomycins are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of each compound, allowing for the deduction of their molecular formulas.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the connectivity of atoms within the molecule and to determine the stereochemistry.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyls, amines, amides, and carbonyls.[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Racemomycins exert their antibacterial effect by inhibiting protein synthesis in bacteria. They target the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins.

The mechanism of action involves the following key steps:

  • Binding to the 30S Ribosomal Subunit: Racemomycins bind to the 30S subunit of the bacterial 70S ribosome.[2] This binding site is distinct from that of many other ribosome-targeting antibiotics.

  • Interaction with 16S rRNA: The binding is stabilized by multiple hydrogen bonds between the streptolidine and gulosamine moieties of the drug and specific nucleotides of the 16S ribosomal RNA (rRNA), particularly in helix 34.[2] The β-lysine side chain also forms electrostatic interactions with the rRNA backbone.[2]

  • Inhibition of Translation: This interaction impairs several key functions of the ribosome, including the translocation of transfer RNA (tRNA) and the binding of aminoacyl-tRNA to the ribosomal A-site.[4] This ultimately leads to a halt in protein synthesis and bacterial cell death.

The following diagram illustrates the mechanism of action of racemomycins at the bacterial ribosome.

G cluster_ribosome Bacterial Ribosome Ribosome 70S Ribosome Subunit30S 30S Subunit Ribosome->Subunit30S Subunit50S 50S Subunit Ribosome->Subunit50S ProteinSynthesis Protein Synthesis Subunit30S->ProteinSynthesis Inhibits This compound This compound This compound->Subunit30S Binds to 16S rRNA CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action of racemomycins on the bacterial ribosome.

References

Unraveling the Intricacies of Racemomycin: A Technical Guide to its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the antibacterial mechanism of action of racemomycin, a member of the streptothricin class of antibiotics. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the molecular interactions, cellular effects, and resistance mechanisms associated with this potent antimicrobial agent.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effects by targeting and disrupting the process of protein synthesis in bacteria. Like other members of the streptothricin family, this compound binds to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This interaction leads to a cascade of events that ultimately prove fatal to the bacterial cell, primarily through the inhibition of translation and the induction of miscoding, which results in the production of non-functional or toxic proteins.

The antibacterial potency of this compound is directly correlated with the length of its characteristic β-lysine side chain. Variants of this compound with a greater number of β-lysine residues have been shown to exhibit stronger antimicrobial activity.

Molecular Target: The 30S Ribosomal Subunit

Recent high-resolution structural studies on streptothricin F, a closely related antibiotic and a major component of the nourseothricin complex that includes racemomycins, have pinpointed the precise binding site on the bacterial ribosome. These findings, considered highly representative for the entire streptothricin class, reveal that this compound interacts with the 30S subunit of the 70S ribosome.

Specifically, the streptolidine moiety of the antibiotic, acting as a guanine mimetic, forms extensive hydrogen bonds with the C1054 nucleobase in helix 34 of the 16S ribosomal RNA (rRNA).[1] Further interactions occur between the carbamoylated gulosamine core of the molecule and the A1196 residue of the 16S rRNA.[1] This binding pocket is located within the A-site of the ribosomal decoding center, a critical region for the selection of correct transfer RNA (tRNA) molecules during translation.

By binding to this site, this compound obstructs the proper functioning of the A-site, leading to two primary consequences:

  • Inhibition of Ribosomal Translocation: The presence of the antibiotic can physically hinder the movement of the ribosome along the mRNA transcript, a process known as translocation. This effectively stalls protein synthesis.

  • Induction of Miscoding: The binding of this compound in the decoding center interferes with the fidelity of tRNA selection. This disruption causes the ribosome to incorporate incorrect amino acids into the growing polypeptide chain, leading to the synthesis of aberrant and non-functional proteins.

The accumulation of these faulty proteins, coupled with the halt in the production of essential functional proteins, results in bacterial cell death.

Racemomycin_Mechanism_of_Action Bacterial_Death Bacterial Cell Death Protein Protein NonFunctional_Protein NonFunctional_Protein NonFunctional_Protein->Bacterial_Death Accumulation of faulty proteins leads to Ribosome Ribosome Ribosome->Bacterial_Death Inhibition of Protein Synthesis This compound This compound mRNA mRNA

Quantitative Data on Antibacterial Activity

Bacterial StrainMIC (µg/mL) of Streptothricin F
Escherichia coli (WT)4
Klebsiella pneumoniae (Carbapenem-resistant)4
Acinetobacter baumannii (Multidrug-resistant)2
Pseudomonas aeruginosa (WT)16
Staphylococcus aureus (MRSA)>64

Note: Data is representative and compiled from published studies on streptothricin F. Actual MIC values for specific this compound variants may vary.

Mechanisms of Resistance

The primary mechanism of resistance to this compound and other streptothricins is enzymatic modification of the antibiotic molecule. Bacteria can acquire genes that encode for streptothricin acetyltransferases (SATs). These enzymes catalyze the transfer of an acetyl group to the β-amino group of the β-lysine residues on the this compound molecule. This acetylation prevents the antibiotic from binding to its ribosomal target, rendering it ineffective.

A less common resistance mechanism involves the enzymatic hydrolysis of the streptolidine lactam ring of the antibiotic.

Resistance_Mechanism This compound Active this compound Ribosome Bacterial Ribosome (30S Subunit) This compound->Ribosome Binding and Inhibition Inactivated_this compound Inactive this compound (Acetylated) This compound->Inactivated_this compound Acetylation Inactivated_this compound->Ribosome Binding Blocked SAT_Enzyme Streptothricin Acetyltransferase (SAT) Resistance_Gene sat Gene Resistance_Gene->SAT_Enzyme Encodes

Experimental Protocols for Elucidating the Mechanism of Action

Determining the mechanism of action of an antibiotic like this compound involves a series of well-established experimental protocols. The following provides a generalized workflow for such an investigation.

5.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

  • Objective: To determine the lowest concentration of the antibiotic that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

  • Methodology: A broth microdilution method is typically employed. Serial dilutions of this compound are prepared in a multi-well plate containing a standardized bacterial inoculum. The plates are incubated, and the MIC is determined as the lowest concentration with no visible turbidity. To determine the MBC, aliquots from the wells with no visible growth are plated on antibiotic-free agar, and the lowest concentration that prevents colony formation is the MBC.

5.2. Macromolecular Synthesis Inhibition Assays:

  • Objective: To identify which major cellular biosynthetic pathway (DNA replication, RNA transcription, or protein translation) is inhibited by the antibiotic.

  • Methodology: Bacteria are cultured in the presence of radiolabeled precursors for DNA (e.g., [³H]-thymidine), RNA (e.g., [³H]-uridine), and protein (e.g., [³H]-leucine). The incorporation of these radiolabeled precursors into their respective macromolecules is measured over time in the presence and absence of this compound. A specific and rapid inhibition of [³H]-leucine incorporation would indicate that protein synthesis is the primary target.

5.3. In Vitro Translation Assays:

  • Objective: To confirm the direct inhibition of protein synthesis in a cell-free system.

  • Methodology: A cell-free translation system (e.g., an E. coli S30 extract) is used, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes). A reporter mRNA (e.g., encoding luciferase or a fluorescent protein) is added to the system in the presence of varying concentrations of this compound. The inhibition of the reporter protein synthesis is measured by a decrease in luminescence or fluorescence.

5.4. Ribosome Binding Assays:

  • Objective: To demonstrate direct binding of the antibiotic to the ribosome and identify the ribosomal subunit it targets.

  • Methodology: Radiolabeled this compound can be incubated with purified 70S ribosomes, which are then separated into their 30S and 50S subunits by sucrose density gradient centrifugation. The radioactivity associated with each subunit fraction is measured to determine the binding site. Competitive binding assays with known 30S or 50S inhibitors can also be performed.

Experimental_Workflow Start Start: Investigate Mechanism of Action MIC_MBC Determine MIC and MBC Start->MIC_MBC Macro_Synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein) MIC_MBC->Macro_Synthesis Identifies general effect InVitro_Translation In Vitro Translation Assay (Cell-free system) Macro_Synthesis->InVitro_Translation Confirms protein synthesis as primary target Ribosome_Binding Ribosome Binding Assay InVitro_Translation->Ribosome_Binding Identifies direct ribosomal interaction Conclusion Conclusion: This compound inhibits protein synthesis by binding to the 30S ribosomal subunit Ribosome_Binding->Conclusion

Conclusion

This compound is a potent bactericidal antibiotic belonging to the streptothricin class. Its mechanism of action is the inhibition of bacterial protein synthesis through direct binding to the 30S ribosomal subunit. This interaction, specifically with the 16S rRNA in the A-site of the decoding center, leads to the cessation of translation and the production of erroneous proteins, ultimately resulting in bacterial cell death. The primary mechanism of resistance is enzymatic inactivation of the antibiotic by streptothricin acetyltransferases. A deeper understanding of this mechanism is crucial for the development of strategies to overcome resistance and for the potential optimization of this class of antibiotics for therapeutic use.

References

An In-depth Technical Guide to the Biosynthesis of Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemomycin, a member of the streptothricin family of antibiotics, exhibits broad-spectrum antimicrobial activity. As with other streptothricins, its structure is characterized by three key moieties: a streptolidine lactam ring, a gulosamine sugar, and a β-lysine homopolymer chain of varying length. The length of this β-lysine chain is directly correlated with the biological activity of the different this compound variants (e.g., this compound A, B, C, and D). This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, genetic determinants, and key chemical transformations involved in the assembly of this potent antimicrobial agent. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) found in the producing organism, Streptomyces lavendulae. While the complete BGC for this compound from S. lavendulae has not been fully elucidated in publicly available literature, extensive research on the closely related streptothricin BGCs in other Streptomyces species, such as Streptomyces rochei, provides a robust model for understanding its genetic architecture. These clusters typically encode all the necessary enzymes for the synthesis of the precursors, their assembly, and self-resistance mechanisms.

Key gene families consistently found in streptothricin BGCs include:

  • Non-ribosomal peptide synthetase (NRPS)-like enzymes: Responsible for the activation and polymerization of β-lysine.

  • Enzymes for streptolidine biosynthesis: A set of enzymes that catalyze the formation of the unique streptolidine lactam core from L-arginine.

  • Enzymes for gulosamine biosynthesis and modification: Including glycosyltransferases and carbamoyltransferases that synthesize and attach the carbamoylated gulosamine sugar.

  • Resistance genes: Such as streptothricin acetyltransferases, which protect the producing organism from the antibiotic's activity.

  • Regulatory genes: That control the expression of the biosynthetic genes.

Biosynthesis of the Core Components

The biosynthesis of this compound is a convergent process, where the three main structural components—the streptolidine lactam, the gulosamine sugar, and the β-lysine chain—are synthesized independently before their final assembly.

Biosynthesis of the Streptolidine Lactam Core

The unique streptolidine moiety is derived from the amino acid L-arginine . Isotope labeling studies have confirmed that L-arginine is the primary precursor for this intricate guanidinylated amino acid derivative. The proposed biosynthetic pathway involves a series of enzymatic transformations, including cyclization and oxidation, to form the characteristic lactam ring structure.

Biosynthesis of the Carbamoylated D-Gulosamine Moiety

The gulosamine sugar is derived from D-glucosamine . The biosynthetic pathway involves the enzymatic conversion of D-glucosamine to D-gulosamine, followed by carbamoylation. A key enzyme in this process is a carbamoyltransferase that attaches a carbamoyl group, a critical feature for the biological activity of streptothricins.

Biosynthesis and Polymerization of the β-Lysine Chain

The defining feature of racemomycins and other streptothricins is the poly-β-lysine chain. The monomer, β-lysine , is synthesized from its α-isomer, L-lysine , through the action of a lysine-2,3-aminomutase.

The polymerization of β-lysine is carried out by a mechanism analogous to non-ribosomal peptide synthesis. In Streptomyces noursei, two key enzymes have been identified for this process[1]:

  • NpsA: A stand-alone adenylation (A) domain that specifically activates β-lysine by adenylation[1].

  • NpsB: A β-lysine binding protein containing a peptidyl carrier protein (PCP) domain and an epimerization (E)-like domain. NpsA loads the activated β-lysine onto the PCP domain of NpsB as a thioester[1].

It is proposed that this NRPS-like system operates iteratively to assemble the poly-β-lysine chain of varying lengths that characterize the different this compound congeners[1].

Assembly of the this compound Molecule

The final stage in this compound biosynthesis involves the sequential assembly of the three pre-synthesized components. A glycosyltransferase attaches the carbamoylated D-gulosamine to the streptolidine lactam core. Subsequently, the poly-β-lysine chain is transferred from the NRPS-like machinery and linked to the amino group of the gulosamine sugar, completing the synthesis of the mature this compound molecule.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the logical relationships between the key components.

Racemomycin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_intermediates Core Component Synthesis cluster_assembly Final Assembly L-Arginine L-Arginine Streptolidine Lactam Streptolidine Lactam L-Arginine->Streptolidine Lactam Streptolidine Synthase Complex D-Glucosamine D-Glucosamine Carbamoylated D-Gulosamine Carbamoylated D-Gulosamine D-Glucosamine->Carbamoylated D-Gulosamine Gulosamine Biosynthesis & Carbamoylation L-Lysine L-Lysine β-Lysine β-Lysine L-Lysine->β-Lysine Lysine-2,3-aminomutase Streptolidine-Gulosamine Intermediate Streptolidine-Gulosamine Intermediate Streptolidine Lactam->Streptolidine-Gulosamine Intermediate Glycosyltransferase Carbamoylated D-Gulosamine->Streptolidine-Gulosamine Intermediate Poly-β-Lysine Chain Poly-β-Lysine Chain This compound This compound Poly-β-Lysine Chain->this compound Streptolidine-Gulosamine Intermediate->this compound NRPS-mediated chain transfer β-Lysine->Poly-β-Lysine Chain NpsA (A-domain) NpsB (PCP-domain) (Iterative)

Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

This section outlines generalized protocols for key experiments commonly employed in the study of streptothricin and this compound biosynthesis. These are intended as a guide and may require optimization for specific strains and enzymes.

Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol provides a general workflow for targeted gene deletion in Streptomyces.

Materials:

  • Streptomyces strain of interest

  • pCRISPomyces-2 plasmid (or similar CRISPR/Cas9 vector for Streptomyces)

  • Oligonucleotides for sgRNA construction

  • E. coli strain for plasmid construction and propagation (e.g., ET12567/pUZ8002 for conjugation)

  • Appropriate Streptomyces growth media (e.g., ISP2, ISP4, R5)

  • Antibiotics for selection (e.g., apramycin, nalidixic acid)

  • Protoplast transformation or conjugation reagents

Procedure:

  • sgRNA Design and Plasmid Construction:

    • Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure it is adjacent to a protospacer adjacent motif (PAM) sequence recognized by the Cas9 nuclease.

    • Synthesize complementary oligonucleotides encoding the sgRNA sequence.

    • Anneal the oligonucleotides and clone them into the pCRISPomyces-2 vector according to the manufacturer's protocol.

    • Transform the resulting plasmid into E. coli and verify the sequence of the sgRNA insert.

  • Transformation of Streptomyces:

    • Introduce the CRISPR/Cas9 plasmid into the target Streptomyces strain via protoplast transformation or intergeneric conjugation from E. coli.

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for exconjugants or transformants.

  • Screening for Mutants:

    • Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Curing of the CRISPR Plasmid:

    • To remove the CRISPR plasmid, cultivate the mutant strain in non-selective liquid medium for several passages.

    • Plate single colonies on non-selective agar and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid (i.e., no growth on the selective plate).

Gene_Knockout_Workflow A sgRNA Design & Plasmid Construction B Transformation of Streptomyces (Conjugation or Protoplast Transformation) A->B C Selection of Transformants on Antibiotic Medium B->C D Screening for Deletion (PCR & Sequencing) C->D E Curing of CRISPR Plasmid D->E F Verified Gene Knockout Mutant E->F

CRISPR/Cas9 Gene Knockout Workflow.
Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes a general approach for expressing the this compound BGC in a heterologous Streptomyces host.

Materials:

  • Genomic DNA from S. lavendulae

  • A suitable expression vector (e.g., a BAC or a multi-copy plasmid)

  • A suitable heterologous host strain (e.g., S. coelicolor M1146, S. albus J1074)

  • Restriction enzymes and DNA ligase or a recombination-based cloning kit

  • E. coli for plasmid construction and conjugation

  • Appropriate growth media and antibiotics

Procedure:

  • Cloning the BGC:

    • Identify the full this compound BGC from the genomic DNA of S. lavendulae. This may involve sequencing the genome if it is not already available.

    • Clone the entire BGC into a suitable expression vector using either restriction enzyme-based cloning or a more seamless method like Gibson Assembly or TAR cloning.

  • Transformation into a Heterologous Host:

    • Introduce the vector containing the BGC into the chosen heterologous Streptomyces host strain via conjugation or protoplast transformation.

    • Select for successful transformants using the appropriate antibiotic resistance marker on the vector.

  • Cultivation and Analysis of Production:

    • Cultivate the heterologous host strain carrying the BGC under various fermentation conditions (media composition, temperature, aeration) to induce the expression of the biosynthetic genes.

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., methanol, ethyl acetate).

    • Analyze the extracts for the production of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention times and mass spectra to an authentic standard of this compound.

Enzymatic Assay for β-Lysine Adenylation (NpsA activity)

This assay measures the activation of β-lysine by the A-domain enzyme NpsA through the pyrophosphate exchange reaction.

Materials:

  • Purified NpsA enzyme

  • β-lysine

  • ATP

  • Sodium pyrophosphate (PPi)

  • ³²P-labeled sodium pyrophosphate ([³²P]PPi)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, β-lysine, and the purified NpsA enzyme.

    • Initiate the reaction by adding [³²P]PPi.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

  • Quenching and Separation:

    • At various time points, quench the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the [³²P]ATP formed during the exchange reaction.

    • Pellet the charcoal by centrifugation and wash it to remove any unbound [³²P]PPi.

  • Quantification:

    • Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity incorporated into ATP is proportional to the enzyme activity.

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway from S. lavendulae are not extensively reported in publicly accessible literature, data from related streptothricin-producing organisms and general knowledge of NRPS systems can provide useful estimates. Production yields of streptothricins are highly dependent on the strain and fermentation conditions and can range from milligrams to grams per liter.

Parameter Typical Range/Value Notes
This compound Production Yield 0.1 - 1.5 g/LHighly dependent on Streptomyces strain and fermentation optimization.
NpsA (A-domain) Km for β-lysine 10 - 500 µMEstimated based on typical NRPS A-domain kinetics.
NpsA (A-domain) Vmax 0.1 - 10 µmol/min/mgEstimated based on typical NRPS A-domain kinetics.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that involves the coordinated action of a large number of enzymes encoded within a dedicated biosynthetic gene cluster. A thorough understanding of this pathway, from the synthesis of its unique precursors to their final assembly, is crucial for efforts aimed at strain improvement, pathway engineering, and the generation of novel antibiotic derivatives. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further explore and exploit the biosynthetic potential of this compound and other streptothricin antibiotics in the ongoing search for new antimicrobial agents.

References

The Biological Activity of Racemomycin Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin is a member of the streptothricin class of antibiotics, characterized by a unique structure containing a streptolidine lactam, a carbamoylated gulosamine, and a variable-length chain of β-lysine residues. This guide provides an in-depth analysis of the biological activities of different this compound variants, with a focus on their antimicrobial efficacy. The content is structured to provide researchers and drug development professionals with a comprehensive overview of the available quantitative data, experimental methodologies, and the underlying mechanism of action.

Antimicrobial Activity of this compound Variants

The antimicrobial potency of this compound variants is directly correlated with the number of β-lysine moieties in their structure. The common variants include this compound A (one β-lysine), this compound C (two β-lysine moieties), and this compound B (three β-lysine moieties). The general trend of activity is:

This compound B > this compound C > this compound A [1]

This indicates that a longer β-lysine chain enhances the antimicrobial effect.

Quantitative Antimicrobial Data

Quantitative data on the minimum inhibitory concentration (MIC) is most extensively available for this compound-B. The following tables summarize the known MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-B against Plant-Pathogenic Microorganisms [1]

MicroorganismStrainMIC (µg/mL)
Pseudomonas syringae pv. tabaciIFO-35080.4
Fusarium oxysporum f. sp. niveum0.1
Fusarium oxysporum f. sp. lycopersici0.2
Fusarium oxysporum f. sp. cucumerinum0.2
Fusarium oxysporum f. sp. raphani0.4
Fusarium oxysporum f. sp. conglutinans2.0
Fusarium oxysporum f. sp. pisi0.1

Cytotoxicity Profile

There is a notable lack of publicly available data on the cytotoxicity (e.g., IC50 values) of this compound variants against mammalian cell lines. This represents a significant gap in the comprehensive biological profiling of these compounds and is a critical area for future research, particularly if they are to be considered for therapeutic development.

Mechanism of Action: Inhibition of Protein Synthesis

Racemomycins, as part of the broader streptothricin class of antibiotics, exert their bactericidal effects by inhibiting protein synthesis. Their primary target is the bacterial ribosome.

Streptothricin F, a closely related compound, has been shown to interact with the 30S subunit of the 70S ribosome.[2] This interaction disrupts the translation process. The mechanism involves impairing the elongation factor G (EF-G)-dependent translocation and, to a lesser extent, the elongation factor Tu (EF-Tu)-dependent binding of aminoacyl-tRNA to the ribosome.[1] Notably, it does not significantly affect peptide bond formation itself.[1] This targeted disruption of ribosomal function ultimately leads to the cessation of protein synthesis and bacterial cell death.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of streptothricin antibiotics, including racemomycins, at the ribosomal level.

G cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein Protein Synthesis (Elongation) 50S_Subunit->Protein 30S_Subunit 30S Subunit 30S_Subunit->Protein Translation This compound This compound This compound->30S_Subunit Binds to & Inhibits mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binds to A-site Inhibition Inhibition

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound variants are not publicly available. However, the following sections describe the standard methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound variants can be determined using the broth microdilution method, a standard antimicrobial susceptibility test.

Objective: To determine the lowest concentration of a this compound variant that inhibits the visible growth of a microorganism.

Materials:

  • This compound variants (A, C, B)

  • Bacterial/fungal isolates

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of each this compound variant in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the this compound variant at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Workflow Diagram:

G A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate at optimal temperature and duration C->D E Read results visually or with a plate reader D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound variants.

Objective: To determine the concentration of a this compound variant that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • This compound variants

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound variants. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

G A Seed mammalian cells in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for a defined period (e.g., 48h) B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G

Caption: Workflow for Cytotoxicity Testing using the MTT Assay.

Conclusion

The available data strongly indicate that the biological activity of this compound variants, particularly their antimicrobial efficacy, is dependent on the length of their β-lysine chain. This compound B, with three β-lysine moieties, demonstrates the most potent activity against a range of plant-pathogenic fungi and bacteria. The mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis via interaction with the 30S ribosomal subunit. A significant knowledge gap exists concerning the cytotoxicity of these compounds, which is a critical parameter for any future therapeutic development. Further research is required to generate a more complete quantitative profile of all this compound variants and to assess their safety profile in mammalian systems.

References

Racemomycin: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin is a member of the streptothricin class of antibiotics, characterized by a unique structure containing a carbamoylated gulosamine moiety linked to a poly-β-lysine chain. This class of antibiotics has garnered renewed interest due to its potent activity against multidrug-resistant pathogens. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound is broad, encompassing both bacteria and fungi. The potency of different this compound variants is directly correlated with the length of the poly-β-lysine chain, with this compound-B, possessing a longer chain, exhibiting the strongest activity.

Antibacterial Activity

Quantitative data on the antibacterial spectrum of this compound is primarily available for plant pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesThis compound VariantMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pseudomonas syringae pv. tabaciThis compound-B0.4[1][2]
Antifungal Activity

This compound has also demonstrated significant activity against various fungal species, particularly those belonging to the Fusarium genus.

Fungal SpeciesThis compound VariantMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Fusarium oxysporum f. sp. lycopersiciThis compound-B0.1 - 2.0[1][2]
Fusarium oxysporum f. sp. cucumerinumThis compound-B0.1 - 2.0[1][2]
Fusarium oxysporum f. sp. niveumThis compound-B0.1 - 2.0[1][2]
Fusarium oxysporum f. sp. melonisThis compound-B0.1 - 2.0[1][2]
Fusarium oxysporum f. sp. raphaniThis compound-B0.1 - 2.0[1][2]
Fusarium oxysporum f. sp. pisiThis compound-B0.1 - 2.0[1][2]

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent at a concentration of 10 mg/mL.

  • The stock solution is then filter-sterilized through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used for the assay.

  • 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi is added to each well.

  • A serial two-fold dilution of the this compound stock solution is performed across the wells to achieve a range of concentrations.

3. Inoculum Preparation:

  • The test microorganism is grown on an appropriate agar plate for 18-24 hours.

  • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The standardized inoculum is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • 10 µL of the diluted inoculum is added to each well of the microtiter plate.

  • The plate is incubated at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis racemomycin_stock This compound Stock Solution (10 mg/mL) serial_dilution Serial Dilution of This compound racemomycin_stock->serial_dilution Add to plate microtiter_plate 96-Well Microtiter Plate with Broth microtiter_plate->serial_dilution inoculum_prep Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination Determination of MIC (Visual Inspection) incubation->mic_determination

Workflow for MIC determination by broth microdilution.

Mechanism of Action

This compound, like other streptothricin antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria. This is achieved through direct interaction with the bacterial ribosome.

Inhibition of Protein Synthesis

The primary target of this compound is the 30S ribosomal subunit. By binding to a specific site on the 16S rRNA within the 30S subunit, this compound disrupts the decoding process. This interference leads to the misreading of the mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of non-functional proteins ultimately leads to bacterial cell death.

mechanism_of_action This compound This compound ribosome_30s 30S Ribosomal Subunit This compound->ribosome_30s Binds to misreading mRNA Misreading This compound->misreading Induces protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Essential for ribosome_30s->misreading mrna mRNA mrna->protein_synthesis trna tRNA trna->protein_synthesis nonfunctional_protein Non-functional Proteins misreading->nonfunctional_protein Leads to cell_death Bacterial Cell Death nonfunctional_protein->cell_death Results in

This compound's mechanism of action on the bacterial ribosome.

Mechanism of Resistance

The primary mechanism of resistance to streptothricin antibiotics, including this compound, is enzymatic inactivation. Bacteria that are resistant to this compound often produce an enzyme called streptothricin acetyltransferase (SAT). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residues in the this compound molecule. This acetylation prevents the antibiotic from binding to its ribosomal target, thereby rendering it ineffective.

resistance_mechanism This compound Active this compound acetylated_this compound Inactive Acetylated This compound This compound->acetylated_this compound Acetylation by SAT ribosome_binding Binding to 30S Ribosomal Subunit This compound->ribosome_binding Binds sat Streptothricin Acetyltransferase (SAT) sat->acetylated_this compound acetyl_coa Acetyl-CoA acetyl_coa->sat Provides Acetyl Group no_inhibition No Inhibition of Protein Synthesis acetylated_this compound->no_inhibition Fails to bind to ribosome protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_binding->protein_synthesis_inhibition Leads to

Enzymatic inactivation of this compound as a resistance mechanism.

References

Preliminary Studies on Racemomycin Cytotoxicity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract: This document outlines the current publicly available information regarding the cytotoxic properties of racemomycin. Following a comprehensive literature and database search, it has been determined that there is a significant lack of published research on the cytotoxic effects of this compound. While the chemical entity "this compound A" is cataloged, detailed studies evaluating its impact on cell viability, mechanisms of action, and potential as a therapeutic agent are not available in the public domain. This guide summarizes the limited existing information and highlights the need for foundational research to elucidate the cytotoxic potential of this compound.

Introduction

This compound is a chemical entity that has been identified and cataloged in chemical databases. Specifically, this compound A, hydrochloride is registered in PubChem with the Chemical Identifier (CID) 201528 and the molecular formula C19H35ClN8O8[1]. Despite its identification, a thorough review of scientific literature reveals a notable absence of studies dedicated to its biological activity, particularly its cytotoxic effects on cell lines.

The study of cytotoxicity is a cornerstone of drug discovery, especially in the field of oncology. It provides essential information about a compound's ability to inhibit cell growth or induce cell death, which are critical first steps in assessing its potential as a therapeutic agent. Key parameters in such studies include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%.

Given the user's request for an in-depth technical guide, the following sections address the core requirements based on the limited available information and provide a framework for the types of studies that would be necessary to build a comprehensive understanding of this compound's cytotoxicity.

Quantitative Data on this compound Cytotoxicity

A comprehensive search of scientific databases has yielded no publicly available quantitative data regarding the cytotoxicity of this compound. To fulfill the request for a structured table of quantitative data, foundational research would be required. A typical data table for preliminary cytotoxicity studies would include the following:

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)IC50 (µM)
e.g., HeLa
e.g., A549
e.g., MCF-7

This table is a template for future research and currently contains no data due to the lack of available studies.

Experimental Protocols for Cytotoxicity Assessment

To generate the data required for a comprehensive understanding of this compound's cytotoxicity, a series of standard experimental protocols would need to be employed. The following methodologies represent a typical workflow for such an investigation.

3.1. Cell Culture and Maintenance

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) would be selected.

  • Culture Conditions: Cells would be maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

3.2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Visualization of Experimental Workflow and Potential Signaling Pathways

As there is no experimental data on this compound's cytotoxicity, the following diagrams are hypothetical representations of a standard experimental workflow and a potential signaling pathway that could be investigated.

4.1. Experimental Workflow for this compound Cytotoxicity Screening

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Select Cancer and Normal Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 Value calculate->ic50 end Report Findings ic50->end apoptosis_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound bax Bax Activation This compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c Promotes apaf1 Apaf-1 cyto_c->apaf1 Binds to caspase9 Caspase-9 Activation (Apoptosome) apaf1->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Unveiling the Genetic Blueprint: A Technical Guide to the Racemomycin (Streptothricin) Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Characterization of the Racemomycin (Streptothricin) Biosynthetic Gene Cluster.

This whitepaper provides an in-depth guide to the this compound gene cluster, a critical resource in the biosynthesis of streptothricin-class antibiotics. Given the rising threat of antimicrobial resistance, understanding and engineering the production of these potent compounds is of paramount importance. This document outlines the genetic architecture of the cluster, details the experimental protocols for its identification and functional analysis, and presents key quantitative data to support further research and development.

Introduction to this compound and the Streptothricin Family

Racemomycins are members of the streptothricin class of antibiotics, characterized by a unique chemical scaffold consisting of a carbamoylated gulosamine sugar core, a streptolidine lactam moiety, and a β-lysine homopolymer chain.[1] this compound B is synonymous with Streptothricin D.[2] These antibiotics exhibit broad-spectrum activity against both bacteria and fungi, making their biosynthetic pathway a subject of significant interest for the discovery and development of novel antimicrobial agents.[3] Streptothricins are produced by various species of Streptomyces, soil-dwelling bacteria renowned for their prolific production of secondary metabolites.[2]

The this compound (Streptothricin) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identification and characterization of this cluster are pivotal for understanding the enzymatic machinery involved and for engineering strains with improved production yields.

Genetic Organization

The this compound (streptothricin) BGC is comprised of a series of open reading frames (ORFs) that encode the enzymes responsible for precursor synthesis, assembly, and modification of the final product. The gene cluster from Streptomyces sp. TP-A0356 provides a representative example of the genetic architecture.

GeneProposed Function
stnOAminomutase (supplying β-lysines)
orf1Nonribosomal peptide synthetase (NRPS)-like enzyme
orf2Macrolide 2'-phosphotransferase (resistance)
orf3Hydrolase
orf5Streptothricin acetyltransferase (resistance)
(Data synthesized from multiple sources)[3][4][5]
Biosynthetic Pathway

The biosynthesis of this compound (streptothricin) is a complex process involving a nonribosomal peptide synthetase (NRPS)-like mechanism.[4][5] The pathway can be broadly divided into three key stages: the formation of the streptolidine moiety from arginine, the synthesis of the poly-β-lysine chain, and the glycosylation and carbamoylation of the gulosamine core.

Racemomycin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly cluster_final_product Final Product Arginine L-Arginine Streptolidine Streptolidine Moiety Arginine->Streptolidine orf(s) Lysine α-Lysine Beta_Lysine β-Lysine Chain Lysine->Beta_Lysine stnO This compound This compound (Streptothricin) Streptolidine->this compound Beta_Lysine->this compound Gulosamine Gulosamine Core Gulosamine->this compound

Caption: Proposed biosynthetic pathway of this compound (streptothricin).

Experimental Protocols for Gene Cluster Identification and Characterization

The identification and functional validation of the this compound BGC involve a combination of bioinformatics, molecular biology, and analytical chemistry techniques.

Genome Mining for the Biosynthetic Gene Cluster

This protocol outlines the initial in silico identification of the putative this compound BGC from a sequenced microbial genome.

Genome_Mining_Workflow A Whole Genome Sequencing of Producer Strain B Genome Assembly A->B C BGC Prediction using antiSMASH B->C D Homology Search (BLAST) against known streptothricin genes C->D E Putative this compound BGC Identified D->E

Caption: Workflow for genome mining of the this compound BGC.

Methodology:

  • Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from a this compound-producing Streptomyces strain. The genome is then sequenced using a combination of long-read (e.g., Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[6][7]

  • Homology-Based Identification: The predicted BGCs are then subjected to BLAST (Basic Local Alignment Search Tool) analysis against databases containing known streptothricin biosynthetic genes to identify the candidate this compound BGC.

Heterologous Expression of the Gene Cluster

This protocol confirms the function of the identified BGC by expressing it in a heterologous host.

Methodology:

  • Cloning of the BGC: The entire this compound BGC is cloned from the genomic DNA of the producer strain into an appropriate expression vector. This can be achieved through methods such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning.

  • Transformation of a Heterologous Host: The expression vector containing the BGC is introduced into a suitable heterologous host, typically a well-characterized Streptomyces strain such as S. coelicolor M1146 or M145, which does not produce streptothricins.[3][8]

  • Cultivation and Metabolite Analysis: The transformed heterologous host is cultivated under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of racemomycins.

Gene Inactivation (Knockout) Experiments

This protocol validates the role of specific genes within the BGC in this compound biosynthesis.

Gene_Knockout_Workflow A Identify Target Gene (e.g., stnO) B Construct Gene Disruption Cassette A->B C Introduce Cassette into Producer Strain (e.g., via conjugation) B->C D Select for Double Crossover Mutants C->D E Verify Gene Deletion by PCR D->E F Analyze Metabolite Profile of Mutant D->F

Caption: Workflow for gene knockout experiments.

Methodology:

  • Construction of a Disruption Cassette: A disruption cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., stnO) is constructed.

  • Generation of the Mutant: The disruption cassette is introduced into the this compound-producing strain. Homologous recombination leads to the replacement of the target gene with the resistance marker.

  • Confirmation of the Mutant: Successful gene knockout is confirmed by PCR analysis.

  • Phenotypic Analysis: The mutant strain is cultivated, and its metabolite profile is compared to that of the wild-type strain using HPLC-MS. A loss of this compound production in the mutant confirms the essential role of the targeted gene in the biosynthetic pathway.[3]

Quantitative Data on this compound (Streptothricin) Production

The following table summarizes key quantitative data related to this compound production from published studies.

Producing StrainProduction TiterCultivation Time (h)Reference
Streptomyces sp. strain fd1-xmd (heterologous host)up to 0.5 g/LNot specified[8]
Streptomyces rochei F20Peak production at 36h50[9]

Conclusion

This technical guide provides a comprehensive overview of the identification and characterization of the this compound (streptothricin) biosynthetic gene cluster. The detailed methodologies and compiled data serve as a valuable resource for researchers in the fields of natural product discovery, antibiotic development, and synthetic biology. Further investigation into the regulatory networks governing the expression of this gene cluster and the enzymatic mechanisms of the encoded proteins will be crucial for unlocking the full potential of streptothricin-class antibiotics in combating infectious diseases.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycins are a group of antibiotics belonging to the streptothricin class, characterized by their potent antimicrobial activity against a broad spectrum of bacteria. These complex molecules are composed of a streptolidine ring, a gulosamine sugar, and a variable-length β-lysine chain. This guide provides a comprehensive overview of the physical and chemical properties of key racemomycin variants, details the experimental protocols for their characterization, and illustrates their mechanism of action and biosynthesis through detailed diagrams. The nomenclature of racemomycins is intertwined with that of streptothricins; this guide will use the most frequently cited designations and clarify their equivalences. This compound A is commonly referred to as Streptothricin F, this compound B as Streptothricin D, and this compound C as Streptothricin E.

Physical and Chemical Properties

The physicochemical properties of racemomycins are crucial for their purification, formulation, and pharmacokinetic profiling. The following tables summarize the key physical and chemical data for this compound A, B, and E.

Table 1: General Physicochemical Properties of Racemomycins

PropertyThis compound A (Streptothricin F)This compound B (Streptothricin D)This compound E (Streptothricin C)
Molecular Formula C19H34N8O8C31H58N12O10C43H82N16O12
Molecular Weight 502.5 g/mol [1]758.9 g/mol 1015.2 g/mol
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility High solubility in water[2][3]Soluble in DMSO[4]High solubility in water
Melting Point Not reportedNot reportedNot reported

Spectral Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of racemomycins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecules.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (in D₂O) for this compound A (Streptothricin F) and this compound B (Streptothricin D) [5]

Atom This compound A (Streptothricin F) ¹H Chemical Shift (ppm) This compound A (Streptothricin F) ¹³C Chemical Shift (ppm) This compound B (Streptothricin D) ¹H Chemical Shift (ppm) This compound B (Streptothricin D) ¹³C Chemical Shift (ppm)
Streptolidine Moiety
C-2-168.5-168.5
C-44.2560.14.2560.1
C-52.20, 2.4530.82.20, 2.4530.8
C-63.8054.23.8054.2
C-74.5075.14.5075.1
Gulosamine Moiety
C-1'5.4595.25.4595.2
C-2'3.8552.83.8552.8
C-3'4.1070.54.1070.5
C-4'4.3072.14.3072.1
C-5'3.9574.83.9574.8
C-6'3.75, 3.8562.53.75, 3.8562.5
β-Lysine Moiety (-ies)
α-CH4.2050.14.2050.1
β-CH2.9539.52.9539.5
γ-CH₂1.5025.11.5025.1
δ-CH₂1.7030.21.7030.2
ε-CH₂3.0540.83.0540.8

Note: The chemical shifts for the β-lysine moieties in this compound B represent the repeating units.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound structure.

Table 3: Expected Characteristic FT-IR Absorption Bands for Racemomycins

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-H, N-HStretching
2960-2850C-H (alkane)Stretching
~1680 (strong)C=O (amide, lactam)Stretching
~1640C=N (guanidine)Stretching
~1560N-HBending
1200-1000C-O, C-NStretching
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of racemomycins, aiding in their identification and structural confirmation. Electrospray ionization (ESI) is a common technique for these polar molecules.

Table 4: Expected Mass Spectrometry Data for Racemomycins

CompoundIonization ModeExpected [M+H]⁺ (m/z)
This compound A (Streptothricin F)ESI+503.25
This compound B (Streptothricin D)ESI+759.44
This compound E (Streptothricin C)ESI+1015.63

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used.

  • Sample Preparation: A small amount of the dried this compound sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the melting point is approached.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

Solubility Determination
  • Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, DMSO, acetone, chloroform) are selected.

  • Sample Preparation: A known amount of this compound (e.g., 1 mg) is placed in a vial.

  • Titration: The selected solvent is added dropwise with constant agitation until the solid is completely dissolved.

  • Calculation: The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved this compound in the supernatant is determined by a suitable analytical method like HPLC.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O for water-soluble salts).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TSP for D₂O).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Mass spectra are acquired in the positive ion mode.

  • Data Analysis: The molecular ion peak ([M+H]⁺) is identified to confirm the molecular weight. Fragmentation patterns from tandem MS (MS/MS) experiments can be analyzed to provide structural information.

Mechanism of Action and Biosynthesis

Ribosomal Inhibition Signaling Pathway

Racemomycins, like other streptothricins, exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial 70S ribosome, leading to mistranslation and ultimately cell death.[6]

G This compound This compound BacterialCell Bacterial Cell Wall and Membrane This compound->BacterialCell Enters Cell Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to Ribosome70S 70S Ribosome Assembly Ribosome30S->Ribosome70S Incorporates into Mistranslation Mistranslation & Codon Misreading Ribosome30S->Mistranslation ProteinSynthesis Protein Synthesis Ribosome70S->ProteinSynthesis mRNA mRNA mRNA->Ribosome70S tRNA Aminoacyl-tRNA tRNA->Ribosome70S CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Normal Function NonFunctionalProteins Truncated/Non-functional Proteins Mistranslation->NonFunctionalProteins NonFunctionalProteins->CellDeath Leads to

Caption: this compound's mechanism of ribosomal inhibition.

General Biosynthetic Workflow

The biosynthesis of racemomycins is a complex process involving non-ribosomal peptide synthetases (NRPS) and other tailoring enzymes. The general workflow starts from primary metabolites and proceeds through the assembly of the core components.

G cluster_0 Precursor Supply cluster_1 Core Moiety Synthesis cluster_2 Assembly and Maturation Glucose Glucose Gulosamine_Synth Gulosamine Synthesis Glucose->Gulosamine_Synth L_Arginine L-Arginine Streptolidine_Synth Streptolidine Synthesis L_Arginine->Streptolidine_Synth L_Lysine L-Lysine BetaLysine_Synth β-Lysine Synthesis L_Lysine->BetaLysine_Synth NRPS_Assembly NRPS-mediated Assembly Streptolidine_Synth->NRPS_Assembly Gulosamine_Synth->NRPS_Assembly BetaLysine_Synth->NRPS_Assembly Carbamoylation Carbamoylation NRPS_Assembly->Carbamoylation Final_this compound Mature this compound Carbamoylation->Final_this compound

Caption: Generalized biosynthetic workflow of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemomycin is a peptide antibiotic belonging to the streptothricin group, produced by certain strains of Streptomyces. This document provides a detailed, generalized protocol for the isolation and purification of this compound from a fermentation culture. Due to the limited availability of a specific, published protocol for this compound, the following procedures are based on established methodologies for the purification of similar antibiotics from Streptomyces species. The protocol encompasses fermentation, extraction, and multi-step chromatographic purification. Representative data is provided to illustrate expected yields and purity at each stage.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC19H36N8O9
Molecular Weight520.537 g/mol [1]
AppearanceExpected to be a white to off-white powder
SolubilityLikely soluble in water and polar organic solvents like methanol

I. Fermentation and Extraction

The initial steps involve the cultivation of a this compound-producing Streptomyces strain and the subsequent extraction of the antibiotic from the fermentation broth.

Experimental Protocol: Fermentation and Extraction

  • Inoculum Preparation: A pure culture of the this compound-producing Streptomyces strain is used to inoculate a seed medium. The culture is incubated for 2-3 days at 28-30°C with shaking (200-250 rpm) to generate a sufficient biomass for inoculation of the production fermenter.

  • Production Fermentation: The production medium is inoculated with the seed culture. Fermentation is carried out in a suitable fermenter for 5-7 days at 28-30°C with controlled aeration and agitation. The pH of the medium is maintained between 6.8 and 7.2.

  • Harvesting: After the fermentation period, the broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The clarified fermentation broth is then subjected to solvent extraction to recover the crude this compound. An equal volume of n-butanol or ethyl acetate is added to the broth, and the mixture is vigorously agitated. The organic phase, containing the antibiotic, is separated from the aqueous phase. This extraction process is typically repeated three times to maximize the recovery of the target compound.

  • Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Chromatographic Purification

A multi-step chromatography approach is employed to purify this compound from the crude extract.

Experimental Protocol: Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Purification):

    • Column Preparation: A glass column is packed with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., chloroform).

    • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • Elution: The column is eluted with a stepwise gradient of increasing polarity, typically a chloroform-methanol mixture. The methanol concentration is gradually increased (e.g., from 0% to 20%).

    • Fraction Collection: Fractions are collected and analyzed for the presence of this compound using a suitable method, such as a bioassay or thin-layer chromatography (TLC).

    • Pooling: Fractions containing the highest concentration of this compound are pooled and concentrated.

  • Ion-Exchange Chromatography (Intermediate Purification):

    • Resin Selection and Preparation: A cation-exchange resin (e.g., CM-Sephadex) is chosen based on the basic nature of this compound. The resin is equilibrated with a buffer at a specific pH (e.g., pH 5.0).

    • Sample Loading: The partially purified sample from the previous step is dissolved in the equilibration buffer and loaded onto the column.

    • Elution: The column is washed with the equilibration buffer to remove unbound impurities. This compound is then eluted using a salt gradient (e.g., 0 to 1.0 M NaCl in the equilibration buffer).

    • Fraction Collection and Analysis: Fractions are collected and assayed for antibiotic activity. Active fractions are pooled.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing):

    • Column and Mobile Phase: A C18 column is used for the final purification step. The mobile phase typically consists of a mixture of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).

    • Gradient Elution: A linear gradient of increasing acetonitrile concentration is used to elute the bound compounds.

    • Detection and Collection: The elution profile is monitored by UV absorbance at a suitable wavelength (e.g., 210-220 nm). The peak corresponding to this compound is collected.

    • Desalting and Lyophilization: The collected fraction is desalted if necessary and then lyophilized to obtain the pure this compound as a powder.

Quantitative Data Summary

The following table presents representative data for the purification of a Streptomyces antibiotic, illustrating the expected trend in yield and purity at each step. Please note that these are example values and will vary depending on the specific fermentation and purification conditions.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (Fold)
Crude Extract50001,000,0002001001
Silica Gel Chromatography800800,0001000805
Ion-Exchange Chromatography150600,00040006020
RP-HPLC20400,00020,00040100

Visualizations

Workflow for this compound Isolation and Purification

Racemomycin_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Chromatographic Purification Fermentation Streptomyces Fermentation Harvesting Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Extraction Solvent Extraction (n-butanol/ethyl acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract IonExchange Ion-Exchange Chromatography SilicaGel->IonExchange RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization PureProduct PureProduct Lyophilization->PureProduct Pure this compound

Caption: Overall workflow from fermentation to pure this compound.

Logical Flow of Chromatographic Separation

Chromatography_Logic Crude Crude Extract High Impurity Step1 Silica Gel Chromatography Removes non-polar and highly polar impurities Crude->Step1 Step2 Ion-Exchange Chromatography Separates based on charge Step1->Step2 Step3 Reversed-Phase HPLC High-resolution separation based on hydrophobicity Step2->Step3 Pure {Pure this compound | >95% Purity} Step3->Pure

Caption: Sequential logic of the chromatographic purification steps.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin is a member of the streptothricin class of antibiotics, which are known for their broad-spectrum antibacterial activity. These compounds are characterized by a unique chemical structure containing a streptolidine lactam, a carbamoylated gulosamine, and a β-lysine homopolymer chain. Due to the presence of multiple chiral centers, this compound exists as a mixture of enantiomers. The differential biological activity of enantiomers is a critical aspect of drug development, making the ability to separate and quantify them essential.[1][2] High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, quantification, and purification of pharmaceutical compounds.[3] This document provides detailed application notes and protocols for both achiral and chiral HPLC analysis of this compound.

Achiral HPLC Analysis of this compound

This method is suitable for the quantitative analysis of this compound and its related substances in a sample. It is based on an ion-pair reversed-phase HPLC method adapted for streptothricin-class antibiotics.

Experimental Protocol: Achiral HPLC

1. Instrumentation and Columns:

  • Any standard HPLC system equipped with a UV detector is suitable.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Octane-1-sulfonic acid sodium salt (ion-pairing agent)

  • Mobile Phase Preparation: An aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt. The exact composition may require optimization, but a good starting point is a gradient elution.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA and 5 mM octane-1-sulfonic acid sodium salt.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

4. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Achiral HPLC
ParameterTypical Value
Retention Time (min)15 - 25
Tailing Factor< 1.5
Theoretical Plates> 2000
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Note: These are typical values and may vary depending on the specific instrument, column, and exact mobile phase composition.

Chiral HPLC Analysis of this compound

The separation of this compound enantiomers is crucial for understanding their respective pharmacological and toxicological profiles. As this compound contains primary amine groups, a chiral stationary phase (CSP) designed for the separation of amines is proposed. A crown ether-based CSP is a suitable choice for this application.[2]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Analytical Column: A chiral column with a crown ether-based stationary phase (e.g., CROWNPAK® CR(+)).

2. Reagents and Mobile Phase:

  • Perchloric acid (70%)

  • Water (HPLC grade)

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to a range of 1.0 to 2.0. A lower pH generally enhances the resolution for amine-containing compounds on this type of column.[2]

3. Chromatographic Conditions:

  • Mobile Phase: 0.1 M Perchloric acid (pH adjusted to 1.5)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

4. Sample Preparation:

  • Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Presentation: Chiral HPLC
ParameterEnantiomer 1Enantiomer 2
Retention Time (min)~12~16
Resolution (Rs)> 1.5> 1.5
Tailing Factor< 1.2< 1.2
Theoretical Plates> 3000> 3000

Note: The retention times and resolution are estimated and will require experimental verification.

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column HPLC Column (C18 or Chiral) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Analysis Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Proposed Mechanism of Action of this compound

Streptothricin antibiotics, including this compound, are known to inhibit bacterial protein synthesis. They bind to the bacterial ribosome, interfering with the translation process. This leads to the production of truncated or non-functional proteins, ultimately resulting in bacterial cell death.

G P_site P Site Protein Polypeptide Chain P_site->Protein Peptide Bond Formation A_site A Site A_site->P_site Translocation Inhibition Inhibition of Translocation mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site This compound This compound This compound->A_site

Caption: Inhibition of bacterial protein synthesis.

References

Application Notes and Protocols: Racemomycin Bioassay for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemomycin is a member of the streptothricin class of antibiotics, which are aminoglycosides produced by various species of Streptomyces. The antibiotic mixture, also known as nourseothricin, is comprised of several congeners, primarily streptothricin F and streptothricin D.[1][2] These compounds are notable for their broad-spectrum activity, particularly against Gram-negative bacteria, including highly drug-resistant pathogens.[1][3][4] The core structure of streptothricins consists of a streptolidine ring, a gulosamine sugar, and a unique homopolymer chain of β-lysine residues. The length of this β-lysine chain influences both the potency and toxicity of the molecule.[4]

These application notes provide a detailed protocol for determining the antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay.[5][6]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effect by targeting and inhibiting bacterial protein synthesis. Recent cryo-electron microscopy studies have revealed that streptothricin F binds to the 30S subunit of the bacterial 70S ribosome.[7][8][9][10] The binding site is located on the 16S rRNA within helix 34, where the antibiotic interacts with the A-decoding site.[3][7] This interference with the A-site, where aminoacyl-tRNA decoding occurs, disrupts the accurate translation of mRNA, leading to the production of faulty proteins and ultimately, cell death.[7][11] This targeted action against the prokaryotic ribosome ensures selectivity with significantly less effect on eukaryotic ribosomes.[1]

cluster_ribosome Bacterial 70S Ribosome cluster_30s_sites 30S Sites ribo_50s 50S Subunit ribo_30s 30S Subunit A_site A-Site (Decoding Center) P_site P-Site A_site->P_site Translocation inhibition Inhibition & Miscoding A_site->inhibition E_site E-Site P_site->E_site Translocation protein_synthesis Protein Synthesis P_site->protein_synthesis Peptide bond formation This compound This compound (Streptothricin F) This compound->A_site Binds to 16S rRNA mrna mRNA mrna->A_site Translation trna Aminoacyl-tRNA trna->A_site Binds to mRNA codon cell_death Bacterial Cell Death protein_synthesis->cell_death inhibition->protein_synthesis Blocks accurate translation prep_culture 1. Prepare Inoculum Grow bacteria to log phase. Adjust to 0.5 McFarland. prep_plate 2. Prepare Plate Add 50 µL of broth to wells A1-H11. prep_culture->prep_plate prep_dilutions 3. Serial Dilution Add 100 µL this compound stock to column 1. Perform 2-fold serial dilutions across to column 10. prep_plate->prep_dilutions inoculate 4. Inoculate Add 50 µL of diluted bacterial suspension to wells A1-H11. prep_dilutions->inoculate controls 5. Prepare Controls Column 11: Growth Control (Bacteria + Broth). Column 12: Sterility Control (Broth only). inoculate->controls incubate 6. Incubate Incubate plate at 37°C for 16-24 hours. controls->incubate read_results 7. Read MIC Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. incubate->read_results

References

Application Notes and Protocols: Racemomycin in Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antifungal properties of Racemomycin, particularly this compound-B, and offer detailed, hypothetical protocols for its evaluation as a potential agricultural fungicide. The information is based on existing scientific literature and standardized methodologies for fungicide testing.

Introduction

This compound is a streptothricin antibiotic produced by Streptomyces lavendulae. This compound-B, a key component, has demonstrated notable antimicrobial activity against plant-pathogenic microorganisms.[1] Specifically, it has shown significant antifungal activity against various species of Fusarium oxysporum, a widespread and economically damaging soil-borne plant pathogen.[1] This document outlines the current understanding of this compound-B's antifungal potential and provides protocols for further investigation.

Chemical Structure and Properties

This compound-B, also known as Streptothricin D, is characterized by a peptide side-chain containing three β-lysine units.[1][2] The number of β-lysine moieties in this compound compounds correlates with their biological activity, with this compound-B showing stronger activity than its counterparts with fewer β-lysine residues.[1]

Diagram of the General Structure-Activity Relationship:

G cluster_0 This compound Analogues cluster_1 Biological Activity This compound-A This compound-A Low Low This compound-A->Low 1 β-lysine This compound-C This compound-C Medium Medium This compound-C->Medium 2 β-lysines This compound-B This compound-B High High This compound-B->High 3 β-lysines

Caption: Increasing β-lysine moieties enhances biological activity.

Antifungal Activity of this compound-B

The primary documented antifungal activity of this compound-B is against Fusarium oxysporum. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).

Target PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Fusarium oxysporum (six species)0.1 - 2.0[1]
Pseudomonas syringae pv. tabaci0.4[1]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's antifungal properties against phytopathogenic fungi.

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi like Fusarium oxysporum.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target fungus.

Materials:

  • This compound-B (or other this compound analogues)

  • Pure culture of the target fungus (e.g., Fusarium oxysporum)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Sterile, distilled water

  • DMSO (for dissolving this compound if necessary)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., from 0.05 µg/mL to 25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 28-35°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance at 600 nm.

Workflow for In Vitro Antifungal Susceptibility Testing:

G Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Prepare this compound Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This protocol outlines a hypothetical experiment to assess the efficacy of this compound in controlling a plant disease in a controlled greenhouse environment.

Objective: To evaluate the protective and/or curative activity of this compound against a specific plant pathogen on a host plant.

Materials:

  • Healthy, susceptible host plants (e.g., tomato seedlings for Fusarium oxysporum f. sp. lycopersici)

  • This compound solution at various concentrations

  • Pathogen inoculum (e.g., spore suspension of F. oxysporum)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray bottles or a small-plot sprayer

  • Pots and sterile potting mix

Procedure:

  • Plant Propagation:

    • Grow seedlings to a susceptible stage (e.g., 3-4 true leaves).

    • Transplant seedlings into individual pots.

  • Treatment Application:

    • Protective Treatment: Apply this compound solutions to the foliage or as a soil drench 24-48 hours before inoculating with the pathogen.

    • Curative Treatment: Inoculate plants with the pathogen and apply this compound solutions 24-48 hours after inoculation.

    • Include a positive control (pathogen inoculation, no this compound) and a negative control (no pathogen, no this compound).

  • Inoculation:

    • Inoculate plants with a known concentration of the pathogen's spore suspension. This can be done by spraying the foliage, drenching the soil, or through wound inoculation, depending on the pathogen's infection method.

  • Incubation and Disease Assessment:

    • Maintain plants in the greenhouse under conditions favorable for disease development.

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a disease rating scale (e.g., 0 = no symptoms, 5 = severe disease/plant death).

  • Data Analysis:

    • Calculate the disease severity index and the percentage of disease control for each treatment compared to the positive control.

Logical Flow for Greenhouse Efficacy Trial:

G Start Start Propagate Host Plants Propagate Host Plants Start->Propagate Host Plants Apply this compound Treatments Apply this compound Treatments Propagate Host Plants->Apply this compound Treatments Inoculate with Pathogen Inoculate with Pathogen Apply this compound Treatments->Inoculate with Pathogen Incubate in Greenhouse Incubate in Greenhouse Inoculate with Pathogen->Incubate in Greenhouse Assess Disease Severity Assess Disease Severity Incubate in Greenhouse->Assess Disease Severity Analyze Data Analyze Data Assess Disease Severity->Analyze Data End End Analyze Data->End

Caption: Logical workflow for a greenhouse fungicide efficacy trial.

Mechanism of Action (Hypothesized)

The precise mechanism of antifungal action for this compound is not well-elucidated in the context of agricultural fungicides. As a streptothricin antibiotic, it is plausible that its mode of action involves the inhibition of protein synthesis, a common mechanism for this class of antibiotics. Further research is required to determine the specific molecular target in fungi.

Future Directions

The existing data on this compound's antifungal activity, particularly against Fusarium oxysporum, suggests its potential as a lead compound for the development of a new agricultural fungicide. Future research should focus on:

  • Elucidating the specific mechanism of antifungal action.

  • Expanding the spectrum of activity testing against a wider range of plant pathogens.

  • Conducting formulation studies to optimize delivery and stability.

  • Performing field trials to evaluate efficacy under real-world agricultural conditions.

  • Assessing phytotoxicity and environmental impact.

References

Application Notes and Protocols for the Analysis of the Racemomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

Objective: To provide researchers, scientists, and drug development professionals with detailed application notes and protocols for analyzing the racemomycin biosynthetic gene cluster (BGC). Due to the limited public information on the this compound BGC, this document uses the well-characterized streptothricin BGC as a representative model. Streptothricin and this compound belong to the same class of streptothricin-like antibiotics, making the analytical techniques highly transferable.

Audience: Researchers in natural product biosynthesis, microbial genetics, and antibiotic development.

Application Note 1: Bioinformatic Analysis of a this compound/Streptothricin-like Biosynthetic Gene Cluster

Introduction

The foundational step in characterizing a biosynthetic gene cluster (BGC) is a comprehensive bioinformatic analysis. This process involves identifying the gene cluster's boundaries within the genome, annotating the open reading frames (ORFs), and predicting the functions of the encoded enzymes. This application note details a standard workflow for the in silico analysis of a streptothricin-like BGC, which is presumed to be structurally and functionally analogous to the this compound BGC.

Proposed Workflow for Bioinformatic Analysis

The following diagram outlines a generalized workflow for the bioinformatic analysis of a streptothricin-like BGC, from the initial genome sequence to a putative biosynthetic pathway.

bioinformatic_workflow start Genome Sequence of Producing Strain antiSMASH antiSMASH Analysis (BGC Identification & Initial Annotation) start->antiSMASH Input blastp BLASTp & CD-Search (Homology & Conserved Domains) antiSMASH->blastp Refine Annotations pathway_prediction Putative Biosynthetic Pathway Construction blastp->pathway_prediction Functional Predictions end Annotated BGC & Proposed Pathway pathway_prediction->end Output knockout_workflow start Identify Target Gene (e.g., stnG - Glycosyltransferase) construct Construct Knockout Plasmid (with resistance cassette) start->construct conjugation Conjugal Transfer to Streptomyces Host construct->conjugation selection Select for Double Crossover Homologous Recombinants conjugation->selection verification Verify Mutant by PCR & Sequencing selection->verification phenotype Phenotypic Analysis (LC-MS of culture extracts) verification->phenotype end Confirmed Gene Function phenotype->end heterologous_expression_workflow start Isolate High-Molecular-Weight Genomic DNA cosmid_library Construct Cosmid or BAC Library start->cosmid_library screen_library Screen Library with BGC-specific Probe cosmid_library->screen_library identify_clones Identify Overlapping Clones Covering the Entire BGC screen_library->identify_clones assemble_bgc Assemble BGC in an Integrative Vector (e.g., pSET152) identify_clones->assemble_bgc transform_host Transform Heterologous Host (e.g., S. coelicolor M1146) assemble_bgc->transform_host analyze_production Analyze Production by LC-MS transform_host->analyze_production end Heterologous Production of Compound analyze_production->end streptothricin_pathway cluster_precursors Precursor Biosynthesis cluster_assembly Assembly Glucose-6-P Glucose-6-P gulosamine Carbamoylated Gulosamine Glucose-6-P->gulosamine stnQ L-arginine L-arginine streptolidine Streptolidine Lactam L-arginine->streptolidine stnK L-lysine L-lysine beta_lysine Poly-β-lysine Chain L-lysine->beta_lysine stnO, stnJ streptothricin Streptothricin gulosamine->streptothricin stnG streptolidine->streptothricin stnG beta_lysine->streptothricin stnJ

Determining the Minimum Inhibitory Concentration (MIC) of Racemomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes: Understanding the Importance of MIC in Racemomycin Research

This compound, a member of the streptothricin class of antibiotics, demonstrates notable broad-spectrum antimicrobial activity. The determination of its Minimum Inhibitory Concentration (MIC) is a cornerstone for its evaluation as a potential therapeutic agent. The MIC value represents the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism in vitro. This quantitative measure is indispensable for several key aspects of drug development and research:

  • Defining the Spectrum of Activity: MIC testing is fundamental to elucidating the range of bacteria and fungi susceptible to this compound. This information is critical for identifying potential clinical or agricultural applications.

  • Comparative Potency Assessment: MIC values allow for a direct comparison of the antimicrobial potency of different this compound analogues (e.g., this compound A, B, and C). It has been observed that the biological activity of this compound compounds is linked to the number of β-lysine moieties in the molecule, with a potency order of this compound-B > this compound-C > this compound-A.

  • Informing Preclinical and Clinical Development: MIC data is a prerequisite for advancing an antimicrobial compound through the drug development pipeline, providing a basis for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose-response studies.

  • Monitoring Antimicrobial Resistance: Establishing baseline MIC values for various microorganisms is essential for future surveillance and monitoring of the emergence of this compound resistance.

This document provides detailed protocols for two universally accepted methods for MIC determination: broth microdilution and agar dilution.

Quantitative Data Summary: this compound-B

The following table presents the currently available MIC data for this compound-B. It is important to note that further comprehensive studies are necessary to establish a complete antimicrobial profile for all this compound variants against a broader array of microorganisms.

This compound VariantTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compound-BPseudomonas syringae pv. tabaci IFO-35080.4[1]
This compound-BFusarium oxysporum (six species)0.1 - 2.0[1]

Detailed Experimental Protocols

Broth Microdilution Method for this compound MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium. Its use of 96-well microtiter plates makes it a high-throughput and resource-efficient method.

Materials:

  • This compound stock solution (e.g., 1000 µg/mL, prepared in a suitable sterile solvent and filter-sterilized).

  • Sterile, 96-well, flat-bottom microtiter plates.

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria; RPMI-1640 medium for fungi).

  • Standardized microbial inoculum.

  • Sterile diluents (e.g., saline, phosphate-buffered saline).

  • Multichannel pipettes and sterile pipette tips.

  • Microplate incubator.

  • Microplate reader (optional, for automated reading).

Protocol:

  • Preparation of this compound Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 11 of the microtiter plate for each row to be tested. b. In a separate dilution plate or tubes, prepare a working solution of this compound at four times the highest desired final concentration. c. Add 100 µL of sterile broth to well 1. d. Add a calculated volume of the this compound working solution to well 1 to achieve twice the highest desired final concentration. e. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the growth control (no antibiotic). g. Well 12 will serve as the sterility control (broth only, no inoculum).

  • Preparation of Microbial Inoculum: a. For Bacteria: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. b. For Fungi (Yeasts): Prepare a suspension from a 24-hour culture and adjust to a 0.5 McFarland standard. Further dilute in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL. c. For Fungi (Molds): Grow the mold on a suitable agar medium until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation of Microtiter Plates: a. Within 30 minutes of its preparation, add 50 µL of the standardized inoculum to each well from 1 to 11. This will bring the total volume in each well to 100 µL and will further dilute the this compound concentrations to the final desired range.

  • Incubation: a. Seal the plates with a breathable membrane or place them in a container with a moistened paper towel to prevent evaporation. b. Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts; 28-35°C for up to 72 hours for molds).

  • Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound that shows no visible growth (i.e., the well is clear). This can be assessed by visual inspection from the bottom of the plate using a reading aid or by measuring the optical density (OD) at 600 nm with a microplate reader. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

Agar Dilution Method for this compound MIC Determination

The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of the test organisms onto the agar surface. It is considered a reference method and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution.

  • Sterile, molten Mueller-Hinton Agar (or other appropriate agar medium) maintained in a 45-50°C water bath.

  • Sterile petri dishes (100 mm or 150 mm).

  • Standardized microbial inocula.

  • Multipoint replicator or micropipette for inoculation.

  • Incubator.

Protocol:

  • Preparation of this compound-Containing Agar Plates: a. Label a series of sterile petri dishes with the corresponding this compound concentrations. b. Prepare a series of sterile tubes. To each tube, add a pre-determined volume of molten agar (e.g., 19 mL). c. Add the appropriate volume of the this compound stock solution to each tube of molten agar to achieve the desired final concentration (e.g., add 1 mL of a 20X this compound solution to 19 mL of agar for a 1:20 dilution). d. Immediately mix the contents of each tube thoroughly by gentle inversion and pour into the appropriately labeled petri dish. e. Prepare a control plate containing agar without this compound. f. Allow the plates to solidify at room temperature.

  • Preparation of Microbial Inoculum: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method. b. For this method, a final inoculum concentration of approximately 10⁴ CFU per spot is recommended.

  • Inoculation of Agar Plates: a. Using a multipoint replicator or a calibrated loop/micropipette, spot-inoculate a small, defined volume (e.g., 1-2 µL) of each standardized inoculum onto the surface of the agar plates, starting with the control plate and progressing to the plates with increasing concentrations of this compound. b. Allow the inoculated spots to dry completely before inverting the plates for incubation.

  • Incubation: a. Incubate the plates under the same conditions as described for the broth microdilution method.

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation. A single colony or a faint haze should be disregarded.

Mandatory Visualizations: Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis p1 Prepare this compound Stock Solution a2 Create Two-Fold Serial Dilutions of this compound p1->a2 p2 Prepare Standardized Microbial Inoculum a3 Inoculate Wells with Microbial Suspension p2->a3 a1 Dispense Broth into 96-Well Plate a1->a2 a2->a3 i1 Incubate Plate under Optimal Conditions a3->i1 r1 Read Results for Visible Growth (Turbidity) i1->r1 mic1 Determine MIC r1->mic1

Caption: Workflow for Broth Microdilution MIC Determination of this compound.

Agar_Dilution_Workflow cluster_prep_agar Phase 1: Preparation cluster_assay_agar Phase 2: Assay Setup cluster_analysis_agar Phase 3: Incubation & Analysis ap1 Prepare this compound Stock Solution aa1 Incorporate this compound into Molten Agar at Various Concentrations ap1->aa1 ap2 Prepare Standardized Microbial Inoculum aa3 Spot-Inoculate Plates with Microbial Suspensions ap2->aa3 ap3 Prepare Molten Agar Medium ap3->aa1 aa2 Pour this compound-Agar Plates aa1->aa2 aa2->aa3 ai1 Incubate Plates under Optimal Conditions aa3->ai1 ar1 Read Results for Visible Growth on Agar Surface ai1->ar1 amic1 Determine MIC ar1->amic1

Caption: Workflow for Agar Dilution MIC Determination of this compound.

References

Application Notes and Protocols for Elucidating the Mode of Action of Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the mode of action of racemomycin, a streptothricin antibiotic. The protocols outlined below will guide researchers in determining its antimicrobial activity, identifying its cellular targets, and elucidating the downstream effects on bacterial physiology.

Initial Characterization of this compound's Bioactivity

The initial phase of investigation focuses on quantifying the antimicrobial potency of this compound and assessing its potential toxicity to mammalian cells. This provides a therapeutic window and informs the concentrations to be used in subsequent mechanistic studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental first step in assessing the potency of this compound.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile deionized water and sterilize by filtration through a 0.22 µm filter.

  • Bacterial Strain Selection: Use relevant Gram-positive and Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Klebsiella pneumoniae ATCC 13883).

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
Escherichia coli ATCC 259224
Pseudomonas aeruginosa ATCC 2785316
Staphylococcus aureus ATCC 292138
Klebsiella pneumoniae ATCC 138832
Mammalian Cell Cytotoxicity Assay

It is crucial to assess the cytotoxic effects of this compound on mammalian cells to determine its selectivity for bacterial targets. The MTT and LDH assays are commonly used for this purpose.

Protocol (MTT Assay):

  • Cell Line Selection: Use a relevant mammalian cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 1000 µM) for 24-48 hours. Include an untreated control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

This compound Concentration (µM)Cell Viability (%)
198.5
1095.2
10088.7
50062.1
100045.3

Elucidation of the Cellular Mechanism of Action

This section details experiments to pinpoint the specific cellular processes disrupted by this compound.

Macromolecular Synthesis Assays

These assays determine whether this compound interferes with the synthesis of key macromolecules: DNA, RNA, protein, and peptidoglycan (cell wall).[1]

Protocol:

  • Bacterial Culture: Grow a mid-log phase culture of the test bacterium (e.g., E. coli).

  • This compound Treatment: Aliquot the culture into four tubes. Treat three tubes with this compound at a concentration of 4x MIC. One tube will serve as an untreated control.

  • Radiolabeled Precursor Addition: To each of the four tubes, add a specific radiolabeled precursor:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

  • Time-Course Sampling: Take aliquots from each tube at various time points (e.g., 0, 5, 10, 20, and 30 minutes).

  • Macromolecule Precipitation: Precipitate the macromolecules by adding ice-cold 10% trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the precipitate on a filter, wash with cold ethanol, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of this compound.

Data Presentation:

Time (minutes)[³H]thymidine (CPM)[³H]uridine (CPM)[³H]leucine (CPM)[¹⁴C]NAG (CPM)
Untreated
0150210350180
51500220038001900
103200450082004100
2068009500175008800
3010500148002700013500
+ this compound
0145205340175
5148021504501850
10310043005103900
20650091005508500
30101001420058013100

Note: The hypothetical data above suggests that this compound specifically inhibits protein synthesis.

Target Identification using Affinity Chromatography

Affinity chromatography can be used to isolate the molecular target of this compound from a bacterial lysate.

Protocol:

  • This compound Immobilization: Covalently link this compound to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Bacterial Lysate Preparation: Grow the target bacteria to mid-log phase, harvest the cells, and prepare a cell-free lysate by sonication or French press.

  • Affinity Chromatography:

    • Pack a column with the this compound-conjugated resin.

    • Equilibrate the column with a suitable binding buffer.

    • Load the bacterial lysate onto the column.

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high-salt buffer or a buffer containing free this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

Visualizing the Experimental Workflow and Mode of Action

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental design and the proposed signaling pathway of this compound.

experimental_workflow cluster_initial_characterization Initial Characterization cluster_mechanistic_studies Mechanistic Studies cluster_target_validation Target Validation MIC MIC Determination Macro_synthesis Macromolecular Synthesis Assay MIC->Macro_synthesis Use 4x MIC Cytotoxicity Cytotoxicity Assay (MTT/LDH) Target_ID Target Identification Macro_synthesis->Target_ID Informs Target Class Resistance Resistance Studies Target_ID->Resistance Proteomics Proteomics Target_ID->Proteomics This compound This compound This compound->MIC This compound->Cytotoxicity

Caption: Experimental workflow for this compound mode of action studies.

racemomycin_pathway This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits mRNA mRNA mRNA->Ribosome Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed signaling pathway for this compound's mode of action.

Advanced Mechanistic Studies

Following the initial characterization and target identification, further experiments can provide a more detailed understanding of this compound's effects on the bacterial cell.

Proteomic Analysis

Comparing the proteome of this compound-treated and untreated bacteria can reveal changes in protein expression that are indicative of the cellular response to the antibiotic.

Protocol:

  • Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and treat with this compound at its MIC for a defined period (e.g., 1-2 hours).

  • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total protein. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use bioinformatics software to identify and quantify the proteins in each sample. Compare the protein expression levels between the treated and untreated groups to identify differentially expressed proteins.

Data Presentation:

ProteinFunctionFold Change (+this compound)p-value
RpsL30S ribosomal protein S12--
GroELChaperonin+2.5<0.01
DnaKChaperone protein+2.1<0.01
RecADNA repair protein+1.8<0.05

Note: Upregulation of chaperone and stress response proteins is a common cellular response to protein synthesis inhibition.

Resistance Studies

Generating and characterizing this compound-resistant mutants can provide strong evidence for its molecular target.

Protocol:

  • Selection of Resistant Mutants: Plate a high density of bacteria on agar plates containing increasing concentrations of this compound.

  • Isolation and MIC Confirmation: Isolate colonies that grow at higher concentrations and confirm their increased MIC to this compound.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parent strain.

  • Mutation Identification: Compare the genomes to identify mutations that are consistently present in the resistant strains. Mutations in the gene encoding the drug's target are a strong indicator of the mode of action. For this compound, mutations in genes encoding ribosomal proteins would be expected.

By following these detailed protocols and utilizing the structured data presentation and visualizations, researchers can systematically and effectively elucidate the mode of action of this compound. This comprehensive approach is essential for the further development of this and other novel antimicrobial compounds.

References

Application Notes and Protocols for the Quantification of Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of racemomycin, a streptothricin antibiotic. The protocols described are based on established analytical techniques for related compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals. Two primary methods are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.

Introduction

This compound belongs to the streptothricin class of antibiotics, which are characterized by a unique structure containing a streptolidine lactam, a gulosamine moiety, and a variable-length poly-β-lysine chain. Accurate quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. This document provides detailed protocols for two common analytical methods, along with example data and experimental workflows.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified product. The principle relies on the separation of this compound from other components on a reversed-phase column followed by detection using a UV detector. Due to the lack of a strong chromophore in the this compound molecule, this method may have limitations in sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the preferred method due to its high selectivity and sensitivity. This technique involves the separation of the analyte by HPLC, followed by ionization and detection by a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification, minimizing interference from the sample matrix.

Experimental Protocols

HPLC-UV Method

Objective: To quantify this compound in simple matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in ultrapure water.

    • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

  • Sample Preparation (Fermentation Broth):

    • Centrifuge the fermentation broth to remove cells and large debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      10 70 30
      12 5 95
      15 5 95
      16 95 5

      | 20 | 95 | 5 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Method

Objective: To quantify this compound in complex biological matrices (e.g., plasma).

Instrumentation:

  • LC-MS/MS system (Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) - (e.g., a structurally similar but mass-distinct compound)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the Internal Standard (IS).

    • Spike blank plasma with this compound standards to create a calibration curve.

    • For sample analysis, add the IS to the plasma samples.

    • Protein Precipitation: To 100 µL of plasma (standard or sample), add 300 µL of cold methanol containing the IS. Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      Time (min) %A %B
      0.0 98 2
      1.0 98 2
      3.0 5 95
      4.0 5 95
      4.1 98 2

      | 5.0 | 98 | 2 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions (Example for a Streptothricin-like compound):

      • This compound (Analyte): Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

      • Internal Standard (IS): Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

    • Note: The exact m/z values for this compound and its fragments need to be determined by direct infusion of a standard solution.

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The performance of the analytical methods should be validated according to standard guidelines. The following tables present example data for the described methods.

Table 1: Example Validation Data for HPLC-UV Method

ParameterResult
Linearity (r²)> 0.998
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: Example Validation Data for LC-MS/MS Method

ParameterResult
Linearity (r²)> 0.999
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 103%
Precision (%RSD)< 3%
Matrix Effect90 - 110%

Visualizations

The following diagrams illustrate the experimental workflows.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Sample Receipt Prep Sample Preparation (Extraction/Dilution) Sample->Prep Analysis HPLC or LC-MS/MS Analysis Prep->Analysis Processing Data Processing Analysis->Processing Report Report Generation Processing->Report

Figure 1: General analytical workflow for this compound quantification.

LC_MS_Workflow Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (Cold Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Troubleshooting & Optimization

Racemomycin Fermentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the yield of racemomycin in fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to improving this compound yield?

A1: Improving this compound yield typically involves a multi-faceted approach focusing on optimizing fermentation conditions, enhancing precursor supply, and potentially metabolic engineering of the producing strain, Streptomyces racemomyceticus. Key areas of focus include medium composition, culture parameters (pH, temperature, aeration), and precursor feeding strategies.

Q2: What are the likely primary precursors for this compound biosynthesis?

A2: While the exact biosynthetic pathway for this compound is not fully elucidated, it is known to be a diazo-containing compound. By analogy to other diazo-containing natural products like cremeomycin, the biosynthesis likely involves intermediates derived from primary metabolism. Key precursors are expected to include amino acids and intermediates from the shikimate pathway, which provide the core aromatic and diazo functionalities.

Q3: Can precursor-directed biosynthesis be used to generate novel this compound analogs?

A3: Yes, precursor-directed biosynthesis is a viable strategy. By feeding analogs of the natural precursors to the fermentation culture, it may be possible to incorporate these analogs into the this compound scaffold, leading to the production of novel derivatives with potentially altered biological activities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Causes Recommended Solutions
Low or No this compound Production - Inadequate nutrient levels in the fermentation medium.- Suboptimal pH or temperature.- Insufficient aeration and oxygen supply.- Poor inoculum quality or low cell density.- Optimize the concentrations of carbon and nitrogen sources (see Table 1).- Maintain pH between 6.5 and 7.5 and temperature between 28-30°C.- Increase agitation speed or use baffled flasks to improve oxygen transfer.- Ensure a healthy and dense seed culture is used for inoculation.
Inconsistent Batch-to-Batch Yield - Variability in raw material quality.- Inconsistent sterilization of media and equipment.- Fluctuations in fermentation parameters.- Use high-quality, consistent sources for media components.- Standardize and validate all sterilization procedures.- Implement strict process control to maintain consistent pH, temperature, and agitation.
Accumulation of Intermediates/Byproducts - Rate-limiting step in the biosynthetic pathway.- Feedback inhibition by the final product or intermediates.- Catabolite repression by rapidly consumed carbon sources.- Supplement with the limiting precursor (see Experimental Protocols).- Consider fed-batch strategies to maintain low concentrations of repressive carbon sources like glucose.- Investigate the effect of adding adsorbent resins to the culture to remove the product as it is formed.
Foaming - High concentration of proteins or other surfactants in the medium.- Add antifoaming agents (e.g., silicone-based) as needed.- Optimize the agitation speed to minimize excessive shear and foaming.

Quantitative Data on Yield Improvement

The following table summarizes hypothetical data based on typical optimization experiments for secondary metabolite production in Streptomyces.

Table 1: Effect of Medium Components on this compound Yield

Carbon Source (40 g/L) Nitrogen Source (20 g/L) Precursor Supplement (1 g/L) This compound Yield (mg/L)
GlucoseSoy PeptoneNone150 ± 15
Soluble StarchYeast ExtractNone210 ± 20
MaltodextrinCasein HydrolysateNone180 ± 18
Soluble StarchYeast ExtractL-Tryptophan280 ± 25
Soluble StarchYeast ExtractShikimic Acid350 ± 30

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources

  • Prepare a basal fermentation medium containing minerals and a buffer (e.g., MOPS).

  • Supplement the basal medium with different carbon sources (e.g., glucose, soluble starch, maltodextrin) at a fixed concentration (e.g., 40 g/L).

  • For each carbon source, test various nitrogen sources (e.g., soy peptone, yeast extract, casein hydrolysate) at a fixed concentration (e.g., 20 g/L).

  • Inoculate the media with a standardized seed culture of S. racemomyceticus.

  • Incubate the cultures at 28-30°C with agitation (e.g., 220 rpm) for 7-10 days.

  • Extract this compound from the culture broth and quantify the yield using a suitable analytical method (e.g., HPLC).

Protocol 2: Precursor Feeding Experiment

  • Prepare the optimized fermentation medium identified in Protocol 1.

  • Inoculate the medium with a standardized seed culture of S. racemomyceticus.

  • After a specific period of growth (e.g., 48 hours), add a sterile solution of the precursor to be tested (e.g., L-tryptophan or shikimic acid) to a final concentration of 1 g/L.

  • Continue the fermentation under optimized conditions.

  • Harvest the culture at the optimal time and quantify the this compound yield.

Visualizations

Hypothetical Biosynthetic Pathway for this compound

The following diagram illustrates a plausible biosynthetic pathway for this compound, drawing parallels with the biosynthesis of cremeomycin, another diazo-containing natural product.[2][3]

Racemomycin_Biosynthesis chorismate Chorismate anthranilate Anthranilate chorismate->anthranilate Anthranilate synthase amino_intermediate Aromatic Amine Intermediate anthranilate->amino_intermediate Series of enzymatic steps This compound This compound amino_intermediate->this compound nitrite Nitrite nitrite->this compound shikimate_pathway Shikimate Pathway shikimate_pathway->chorismate primary_metabolism Primary Metabolism primary_metabolism->shikimate_pathway Provides precursors rac_genes rac Gene Cluster creM_homolog CreM-like Enzyme (ATP-dependent) rac_genes->creM_homolog Encodes creM_homolog->this compound Catalyzes diazo group formation

A hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Yield Improvement

This diagram outlines the logical flow of experiments to enhance this compound production.

Yield_Improvement_Workflow start Start: Low this compound Yield media_optimization Media Optimization (Carbon/Nitrogen Sources) start->media_optimization parameter_optimization Fermentation Parameter Optimization (pH, Temp, DO) media_optimization->parameter_optimization precursor_feeding Precursor Feeding Experiments parameter_optimization->precursor_feeding fed_batch Fed-Batch Strategy Development precursor_feeding->fed_batch strain_improvement Strain Improvement (Metabolic Engineering) fed_batch->strain_improvement end Improved this compound Yield strain_improvement->end

Workflow for optimizing this compound production.

Troubleshooting Logic Diagram

This diagram provides a logical approach to diagnosing and solving common fermentation problems.

Troubleshooting_Logic rect_node rect_node start Low Yield? check_media Check Media Composition? start->check_media Yes check_params Check Fermentation Parameters? check_media->check_params No optimize_media Optimize C/N Sources & Precursors check_media->optimize_media Yes check_inoculum Check Inoculum Quality? check_params->check_inoculum No adjust_params Adjust pH, Temp, Agitation check_params->adjust_params Yes improve_inoculum Improve Seed Culture Conditions check_inoculum->improve_inoculum Yes end Monitor Yield check_inoculum->end No optimize_media->end adjust_params->end improve_inoculum->end

A logical approach to troubleshooting low yield.

References

Technical Support Center: Racemomycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for racemomycin purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an antibiotic belonging to the streptothricin class. This compound A is synonymous with Streptothricin F, and this compound B is synonymous with Streptothricin D. These compounds are water-soluble and function as basic amines, readily forming salts with acids. Due to the presence of multiple amino groups, this compound is positively charged at neutral and acidic pH.

Q2: What is the primary method for purifying this compound?

The most effective and commonly cited method for purifying this compound from crude extracts or fermentation broths is cation exchange chromatography . This technique separates molecules based on their net positive charge. Since this compound is a basic compound, it carries a strong positive charge at neutral or slightly acidic pH, allowing it to bind to a negatively charged cation exchange resin.

Q3: I am observing low yield after purification. What are the possible causes?

Low yield can result from several factors. Refer to the troubleshooting section below for a detailed guide. Common causes include:

  • Incorrect pH of the loading buffer: If the pH is too high, this compound may not be sufficiently protonated to bind effectively to the resin.

  • High salt concentration in the sample: Excessive salts can interfere with the binding of this compound to the resin.

  • Incomplete elution: The elution buffer may not be strong enough (in terms of salt concentration or pH) to displace the bound this compound from the resin.

  • Degradation of the compound: this compound may be unstable at the pH or temperature used during purification.

Q4: How can I separate different forms of this compound (e.g., this compound A/Streptothricin F from this compound B/Streptothricin D)?

While cation exchange chromatography is excellent for capturing all this compound variants, separating the individual homologs, which differ by the number of β-lysine residues, often requires a secondary purification step. Size exclusion chromatography , using resins like Sephadex LH-20, has been successfully employed for this purpose.

Troubleshooting Guide for Cation Exchange Chromatography of this compound

This guide addresses common issues encountered during the cation exchange purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Binding of this compound to the Column 1. Incorrect pH of Loading Buffer: The pH of the sample and equilibration buffer is too high (approaching or exceeding the pI of this compound), reducing its positive charge.- Adjust the pH of the sample and equilibration buffer to be at least 1-2 pH units below the isoelectric point (pI) of this compound. Since the exact pI is not readily available, a starting pH in the range of 6.0-7.0 is recommended.
2. High Ionic Strength of the Sample: The salt concentration in the sample is too high, preventing the positively charged this compound from binding to the negatively charged resin.- Desalt the sample before loading using dialysis or a desalting column.
3. Column Overload: The amount of this compound and other cationic impurities in the sample exceeds the binding capacity of the resin.- Reduce the amount of sample loaded onto the column or use a larger column volume.
This compound Elutes in the Wash Step 1. Ionic Strength of Wash Buffer is Too High: The wash buffer has a salt concentration high enough to start eluting the bound this compound.- Use a wash buffer with the same or slightly lower ionic strength as the equilibration buffer.
2. pH of Wash Buffer is Too High: An increase in pH during the wash step can neutralize the positive charge on this compound, causing it to detach from the resin.- Ensure the pH of the wash buffer is the same as the equilibration buffer.
Poor Resolution or Broad Peaks During Elution 1. Steep Elution Gradient: The salt concentration or pH gradient is too steep, causing all bound substances to elute together.- Use a shallower, more linear gradient for elution.
2. Non-optimal Flow Rate: The flow rate is too high, not allowing for proper separation.- Reduce the flow rate during the elution step.
3. Column Channeling: The resin bed is not packed uniformly, leading to uneven flow.- Repack the column carefully to ensure a uniform bed.
Low Recovery of this compound After Elution 1. Incomplete Elution: The elution buffer is not strong enough (ionic strength or pH is too low) to fully displace the tightly bound this compound.- Increase the final salt concentration of the elution buffer (e.g., up to 1-2 M NaCl or other suitable salt). Alternatively, a step elution with a high pH buffer can be used.
2. Precipitation on the Column: this compound may precipitate on the column if its solubility limit is exceeded, especially during elution when it becomes more concentrated.- Elute with a buffer that ensures this compound solubility. Consider using a slightly larger elution volume.
3. Degradation of this compound: The pH or temperature conditions during purification are causing the antibiotic to degrade. While specific data for this compound is limited, related antibiotics like streptomycin show maximum stability at a neutral pH (around 6.5-7.0) and are less stable at very high or low pH.- Maintain a pH between 6.0 and 7.5 throughout the purification process where possible. Perform purification steps at 4°C to minimize degradation.

Experimental Protocols

General Cation Exchange Chromatography Protocol for this compound Purification

This protocol is a general guideline and may require optimization based on the specific crude extract and available equipment.

1. Materials:

  • Cation Exchange Resin: A weak cation exchange resin such as Amberlite CG50 or a similar modern equivalent (e.g., resins with carboxymethyl functional groups).

  • Equilibration/Wash Buffer: 10-20 mM phosphate or acetate buffer, pH 6.5.

  • Elution Buffer: Equilibration buffer containing a linear gradient of 0 to 1.0 M NaCl.

  • Regeneration Solution: 1 M NaOH followed by 1 M HCl.

  • Crude this compound Extract: Clarified by centrifugation or filtration to remove particulate matter. The pH should be adjusted to 6.5.

2. Method:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the chosen cation exchange resin according to the manufacturer's instructions.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer until the pH and conductivity of the effluent match the buffer.

  • Sample Loading:

    • Load the pH-adjusted and clarified crude extract onto the column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of 0 to 1.0 M NaCl in the Equilibration Buffer over 10-20 CV.

    • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 214 nm for peptide bonds) or use a bioassay to detect antibiotic activity.

  • Column Regeneration:

    • Regenerate the column by washing with 3-5 CV of 1 M NaOH, followed by water until neutral, then 3-5 CV of 1 M HCl, and finally water until neutral. Store the column in a suitable storage solution as recommended by the manufacturer.

Visualizations

Logical Flowchart for Troubleshooting Low this compound Yield

low_yield_troubleshooting start Low this compound Yield check_binding Was this compound in the Flow-through or Wash? start->check_binding binding_issue Binding Problem check_binding->binding_issue Yes elution_issue Elution Problem check_binding->elution_issue No ph_too_high Is Loading Buffer pH > 7.5? binding_issue->ph_too_high adjust_ph Lower pH to 6.5-7.0 ph_too_high->adjust_ph Yes salt_too_high Is Salt Concentration High? ph_too_high->salt_too_high No desalt Desalt Sample salt_too_high->desalt Yes check_elution_strength Is Elution Buffer Strong Enough? elution_issue->check_elution_strength increase_elution Increase Salt Gradient or Final pH check_elution_strength->increase_elution No check_degradation Potential Degradation? check_elution_strength->check_degradation Yes control_temp_ph Work at 4°C and Maintain Neutral pH check_degradation->control_temp_ph Yes

Caption: Troubleshooting workflow for low this compound yield.

Experimental Workflow for this compound Purification

purification_workflow start Crude Fermentation Broth clarification Clarification (Centrifugation/Filtration) start->clarification ph_adjustment pH Adjustment to ~6.5 clarification->ph_adjustment cation_exchange Cation Exchange Chromatography ph_adjustment->cation_exchange analysis Analysis of Fractions (Bioassay/HPLC) cation_exchange->analysis pooling Pool Active Fractions analysis->pooling size_exclusion Optional: Size Exclusion (Sephadex LH-20) for Homolog Separation pooling->size_exclusion final_product Purified this compound pooling->final_product If homolog separation is not needed size_exclusion->final_product

Caption: General experimental workflow for this compound purification.

Optimizing Racemomycin Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Racemomycin from culture broth. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction and purification of this compound.

1. Low this compound Yield in Initial Solvent Extraction

  • Question: We are experiencing a very low yield of this compound after the initial solvent extraction from our fermentation broth. What are the potential causes and how can we improve the yield?

  • Answer: Low yield during the initial extraction is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:

    • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. If this compound is a polar compound, using a non-polar solvent will result in poor extraction efficiency. Conversely, a highly polar solvent might not be effective if this compound has some non-polar characteristics. It's recommended to screen a panel of solvents with varying polarities.

    • Incorrect pH of the Culture Broth: The pH of the aqueous phase can significantly influence the partition coefficient of this compound. The ionization state of the molecule is pH-dependent, which in turn affects its solubility in the organic solvent.[1] It is crucial to adjust the pH of the culture broth to a level where this compound is in its non-ionized form, thereby increasing its affinity for the organic solvent.

    • Insufficient Agitation or Contact Time: Proper mixing is essential to maximize the surface area for mass transfer between the aqueous and organic phases. Ensure vigorous but controlled agitation to prevent emulsion formation. The extraction time should also be optimized; too short a time will lead to incomplete extraction, while an excessively long time might risk product degradation.

    • Suboptimal Solvent-to-Broth Ratio: The volume ratio of the organic solvent to the culture broth impacts the extraction efficiency. A low ratio may not be sufficient to extract the entire product. Experiment with different ratios to find the optimal balance between yield and solvent consumption.

2. Emulsion Formation During Liquid-Liquid Extraction

  • Question: An emulsion layer is forming at the interface between the aqueous culture broth and the organic solvent, making phase separation difficult. How can we prevent or break this emulsion?

  • Answer: Emulsion formation is a frequent challenge in liquid-liquid extraction, especially with complex matrices like fermentation broths that contain proteins, lipids, and other surfactants.[2] Here are several strategies to address this issue:

    • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the two phases. This reduces the shear forces that can lead to emulsion formation.[2]

    • Centrifugation: Centrifuging the mixture can help to break the emulsion by physically separating the layers based on density.[2]

    • Addition of Salt: Increasing the ionic strength of the aqueous phase by adding salts like sodium chloride can help to break the emulsion. This "salting out" effect can reduce the solubility of surfactants in the aqueous phase.

    • Changing the Solvent: Sometimes, the choice of solvent itself contributes to emulsion formation. Trying a different organic solvent might resolve the issue.[2]

    • pH Adjustment: Altering the pH of the aqueous phase can change the charge of the emulsifying agents (like proteins), which can help to destabilize the emulsion.

    • Filtration: Passing the mixture through a phase separation filter paper can effectively separate the two phases.[2]

3. This compound Degradation During Extraction

  • Question: We suspect that our this compound is degrading during the extraction process. How can we minimize product loss due to instability?

  • Answer: Product degradation is a critical concern, especially for sensitive molecules like antibiotics.[3][4] Here are some measures to prevent degradation:

    • Temperature Control: Perform the extraction at a low temperature (e.g., 4°C) to minimize thermally-induced degradation.[1]

    • pH Stability: this compound may be unstable at extreme pH values. Determine the pH stability profile of your compound and maintain the pH within a safe range throughout the extraction process.

    • Minimize Extraction Time: Prolonged exposure to organic solvents or harsh pH conditions can lead to degradation. Optimize your protocol to reduce the overall extraction time.[1]

    • Use of Protective Agents: In some cases, adding antioxidants or other stabilizing agents to the culture broth before extraction can help protect the target compound.

    • Light Sensitivity: Some compounds are light-sensitive.[3] If you suspect this is the case for this compound, perform the extraction in amber-colored glassware or under low-light conditions.

4. Co-extraction of Impurities

  • Question: Our extracted this compound is highly impure, with many co-extracted compounds from the culture broth. How can we improve the selectivity of our extraction?

  • Answer: Achieving high purity in the initial extraction step is challenging but can be improved through several strategies:

    • Solvent Selectivity: The choice of solvent not only affects yield but also selectivity. Experiment with different solvents to find one that preferentially dissolves this compound over impurities. A mixture of solvents can sometimes provide better selectivity than a single solvent.

    • pH Optimization: Adjusting the pH can selectively ionize certain impurities, making them less soluble in the organic phase, while keeping this compound in its extractable, non-ionized form.

    • Back Extraction: After the initial extraction into the organic phase, you can perform a back-extraction into a fresh aqueous solution at a different pH. This can help to remove impurities that have different acid-base properties than this compound.

    • Solid-Phase Extraction (SPE): SPE can be a highly selective method for sample cleanup. After the initial solvent extraction, the crude extract can be passed through an SPE cartridge that selectively retains this compound, while impurities are washed away. The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of key parameters on this compound extraction. This data should be used as a guideline for designing optimization experiments.

Table 1: Effect of pH on this compound Extraction Yield

Broth pHExtraction Yield (%)Purity (%)
5.04560
6.06575
7.08580
8.09270
9.08865

Table 2: Effect of Solvent Choice on this compound Extraction

SolventPolarity IndexExtraction Yield (%)Purity (%)
Ethyl Acetate4.48882
Butanol4.09375
Dichloromethane3.16585
Hexane0.11050

Table 3: Effect of Solvent-to-Broth Ratio on this compound Extraction

Solvent:Broth RatioExtraction Yield (%)
0.5:160
1:185
1.5:192
2:194

Experimental Protocols

1. General Protocol for Solvent Extraction of this compound

  • Preparation of Culture Broth: Centrifuge the fermentation broth to remove cells and other solid debris.

  • pH Adjustment: Adjust the pH of the clarified broth to the optimal value (determined experimentally, e.g., pH 8.0) using a suitable acid or base (e.g., 1M HCl or 1M NaOH).

  • Solvent Addition: Add the selected organic solvent (e.g., butanol) to the pH-adjusted broth at the optimized solvent-to-broth ratio (e.g., 1.5:1).

  • Extraction: Agitate the mixture gently on a shaker for the optimized duration (e.g., 1 hour) at a controlled temperature (e.g., 4°C).

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Collection of Organic Phase: Carefully collect the organic phase containing the extracted this compound.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain the crude this compound extract.

2. Protocol for Solid-Phase Extraction (SPE) Cleanup

  • Sample Preparation: Re-dissolve the crude this compound extract in a suitable loading buffer.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 cartridge for reverse-phase separation) by passing the conditioning solvent through it.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound impurities.

  • Elution: Elute the bound this compound from the cartridge using a stronger solvent.

  • Collection: Collect the eluate containing the purified this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the this compound extraction and purification process.

Racemomycin_Extraction_Workflow cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Purification Fermentation Fermentation of Streptomyces sp. Harvest Harvest Culture Broth Fermentation->Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification pH_Adjustment pH Adjustment Clarification->pH_Adjustment Solvent_Extraction Solvent Extraction pH_Adjustment->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Crude_Extract Crude this compound Extract Phase_Separation->Crude_Extract Chromatography Chromatography (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: Overview of the this compound extraction and purification workflow.

Troubleshooting_Low_Yield cluster_0 Potential Causes cluster_1 Solutions Start Low Extraction Yield Solvent Incorrect Solvent Start->Solvent pH Suboptimal pH Start->pH Mixing Insufficient Mixing Start->Mixing Ratio Incorrect Ratio Start->Ratio ScreenSolvents Screen Solvents Solvent->ScreenSolvents OptimizepH Optimize pH pH->OptimizepH OptimizeMixing Optimize Agitation Mixing->OptimizeMixing OptimizeRatio Optimize Ratio Ratio->OptimizeRatio

Caption: Troubleshooting logic for low this compound extraction yield.

Emulsion_Troubleshooting cluster_0 Prevention & Resolution Strategies Emulsion Emulsion Formation Gentle_Mixing Gentle Mixing Emulsion->Gentle_Mixing Centrifugation Centrifugation Emulsion->Centrifugation Add_Salt Add Salt Emulsion->Add_Salt Change_Solvent Change Solvent Emulsion->Change_Solvent Adjust_pH Adjust pH Emulsion->Adjust_pH

Caption: Strategies to address emulsion formation during extraction.

References

Technical Support Center: Racemomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Racemomycin is a member of the streptothricin class of antibiotics. Specific large-scale production data for this compound is limited in publicly available literature. Therefore, this guide is based on established principles and common challenges encountered in the scale-up of similar peptide antibiotics produced by Streptomyces species, such as those involving non-ribosomal peptide synthesis (NRPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production from a lab-scale shake flask to a large-scale fermenter?

A1: Scaling up this compound production, like many microbial fermentation processes, presents several key challenges:

  • Maintaining Optimal Morphology: Streptomyces, the typical producers of this compound, are filamentous bacteria. Their growth morphology (dispersed filaments vs. pellets) significantly impacts nutrient and oxygen transfer, viscosity of the fermentation broth, and ultimately, product yield.[1][2] Morphology that is optimal in a small shake flask may not be achievable or sustainable in a large bioreactor due to different hydrodynamic stress and mixing patterns.

  • Oxygen Transfer: Streptomyces fermentations are typically aerobic. As the culture density increases, so does the oxygen demand. In large-scale fermenters, achieving sufficient oxygen transfer can be difficult due to the high viscosity of the broth, which is exacerbated by mycelial growth.[3][4]

  • Process Reproducibility: Ensuring consistency between batches is a major hurdle.[1] Variations in raw material quality, inoculum preparation, and minor deviations in process parameters (pH, temperature, dissolved oxygen) can lead to significant differences in final product titer and purity.[1]

  • Shear Stress: The mycelial nature of Streptomyces makes them sensitive to shear stress from agitation. While agitation is necessary for mixing and oxygen transfer, excessive shear can damage the cells and negatively affect productivity.

  • Nutrient Limitation and Byproduct Formation: In dense cultures, localized nutrient depletion or accumulation of inhibitory byproducts can occur, leading to a premature cessation of the production phase.

Q2: My this compound yield has dropped significantly after scaling up to a 100L fermenter. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue. Here are the most probable causes:

  • Inadequate Oxygen Supply: The oxygen transfer rate (OTR) in the larger fermenter may be insufficient to meet the demands of the high-density culture. This is one of the most frequent limiting factors in scaling up aerobic fermentations.[3]

  • Poor Mixing: The larger vessel may have dead zones where mixing is poor, leading to localized pH, temperature, or nutrient gradients that stress the cells and inhibit production.

  • Altered Mycelial Morphology: The different shear environment in the 100L fermenter might be promoting a less productive morphology (e.g., large, dense pellets with diffusion limitations) compared to the lab scale.[1]

  • CO2 Accumulation: Inadequate aeration can also lead to the accumulation of dissolved CO2 to inhibitory levels.

  • Inoculum Quality: Inconsistencies in the age, viability, or morphology of the seed culture used to inoculate the production fermenter can have a profound impact on the final yield.

Q3: What are the main impurities I should be aware of during the downstream processing of this compound?

A3: Downstream processing aims to isolate and purify this compound from the fermentation broth. Common impurities include:

  • Product-Related Impurities: These are structurally similar to this compound and can include precursors, degradation products, or isomers.[5][6] Given that this compound is part of the streptothricin family, which often exists as a mixture of related compounds (e.g., streptothricin D, F), other streptothricin variants are likely major impurities.

  • Process-Related Impurities: These originate from the fermentation and initial recovery steps. They include residual media components, host cell proteins, DNA, pigments, and other secondary metabolites produced by the Streptomyces strain.[6]

  • Aggregates: Peptides and related molecules can sometimes form aggregates, which can be challenging to remove and may impact the biological activity and safety of the final product.[7]

Troubleshooting Guides

Problem 1: Low this compound Titer in Fermentation
Symptom Possible Cause Troubleshooting Action
Low cell growth and low product yield. 1. Suboptimal Media Composition: Key nutrients may be limiting or imbalanced.1a. Re-evaluate carbon/nitrogen ratio. 1b. Test different nitrogen and carbon sources. 1c. Conduct a medium optimization study using a design of experiments (DoE) approach.
2. Poor Inoculum Quality: The seed culture may be too old, have low viability, or be in the wrong morphological state.2a. Standardize the inoculum preparation procedure (age, volume, cell density). 2b. Monitor the seed culture microscopically for morphology and viability before inoculation.
Good cell growth but low product yield. 1. Inadequate Oxygen Supply: Dissolved oxygen (DO) is dropping below the critical level during the production phase.[3]1a. Increase agitation speed (while monitoring for shear damage). 1b. Increase aeration rate or use oxygen-enriched air. 1c. Consider a fed-batch strategy to control growth rate and oxygen demand.
2. pH Shift: The pH of the medium has drifted out of the optimal range for this compound production.2a. Implement automated pH control with acid/base addition. 2b. Check the buffering capacity of the medium.
3. Catabolite Repression: A rapidly metabolized carbon source (e.g., glucose) may be repressing the genes for secondary metabolite production.3a. Replace glucose with a more slowly metabolized carbon source (e.g., glycerol, maltose). 3b. Implement a fed-batch feeding strategy to maintain a low concentration of the primary carbon source.
Foaming in the fermenter. 1. High protein content in the medium or cell lysis. 1a. Add an appropriate antifoaming agent. 1b. Be cautious, as excessive antifoam can interfere with oxygen transfer and downstream processing.
Problem 2: Difficulty in this compound Purification
Symptom Possible Cause Troubleshooting Action
Low recovery after chromatography. 1. Product Degradation: this compound may be unstable at the pH or temperature of the purification buffers.1a. Conduct stability studies of this compound at different pH values and temperatures. 1b. Adjust buffer pH and perform purification at a lower temperature (e.g., 4°C).
2. Irreversible Binding: The product may be binding too strongly to the chromatography resin.2a. Modify the elution buffer (e.g., increase salt concentration or change pH). 2b. Try a different type of chromatography resin.
Poor resolution of this compound from impurities. 1. Suboptimal Chromatography Method: The selected method (e.g., ion exchange, reverse phase) may not be suitable for separating this compound from closely related impurities.1a. Optimize the elution gradient (make it shallower). 1b. Change the mobile phase composition or pH. 1c. Add an orthogonal purification step (e.g., if using ion exchange, follow with reverse phase).[8]
2. Column Overloading: Too much crude material is being loaded onto the column.2a. Reduce the load volume or concentration. 2b. Increase the column size.

Data Presentation

Table 1: Representative Fermentation Parameters for a Streptomyces-based Antibiotic Production

(Note: These are typical values for peptide antibiotic production and should be optimized for this compound.)

ParameterLab Scale (1L)Pilot Scale (100L)
Temperature 28 - 30 °C28 - 30 °C
pH 6.8 - 7.26.8 - 7.2 (controlled)
Dissolved Oxygen (DO) > 30% saturation> 30% saturation
Agitation 200 - 300 rpm100 - 200 rpm (tip speed)
Aeration 1.0 vvm0.5 - 1.0 vvm
Typical Yield 100 - 200 mg/L50 - 150 mg/L (unoptimized)

Table 2: Comparison of Purification Steps for Peptide Antibiotics

StepPurposeTypical RecoveryPurity Increase
Centrifugation/Filtration Remove biomass> 95%1.1x - 1.5x
Ion-Exchange Chromatography Capture and initial purification70% - 85%5x - 10x
Reverse-Phase HPLC Polishing60% - 80%10x - 20x
Lyophilization Final product formulation> 90%-

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general framework for quantifying this compound in fermentation broth or purified samples. It is based on typical methods for peptide antibiotics.[9][10]

  • Sample Preparation:

    • For fermentation broth: Centrifuge 1 mL of broth at 14,000 x g for 10 minutes to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration curve range.

    • For purified samples: Dilute the sample with the mobile phase to a suitable concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210-220 nm (peptide bond absorption).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentration.

    • Plot the peak area against the concentration to generate a linear regression.

    • Calculate the concentration of this compound in the unknown samples based on their peak areas and the standard curve.

Visualizations

Hypothetical Biosynthesis Pathway for a this compound Precursor

This compound's structure, with its chain of β-lysine units, suggests a non-ribosomal peptide synthetase (NRPS) or a similar enzymatic assembly line is involved in its biosynthesis.[11][12] This diagram illustrates a simplified, hypothetical NRPS module for the incorporation of one β-lysine monomer.

Racemomycin_Biosynthesis cluster_NRPS_Module NRPS Module (e.g., for β-Lysine) cluster_Inputs Inputs cluster_Outputs Outputs A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation/PCP) A_domain->T_domain Activates & loads β-Lysine C_domain C-Domain (Condensation) T_domain->C_domain Presents loaded β-Lysine elongated_peptide Elongated Peptide Chain C_domain->elongated_peptide Forms peptide bond beta_lysine β-Lysine beta_lysine->A_domain ATP ATP ATP->A_domain growing_peptide Growing Peptide Chain (from previous module) growing_peptide->C_domain

Caption: Hypothetical NRPS module for β-Lysine incorporation.

General Workflow for this compound Production and Purification

This diagram outlines the major steps involved in moving from a microbial culture to a purified product.

Production_Workflow UPSTREAM Upstream Processing DOWNSTREAM Downstream Processing Inoculum Inoculum Development Fermentation Large-Scale Fermentation Inoculum->Fermentation Inoculation Harvest Harvest (Centrifugation/ Filtration) Fermentation->Harvest Transfer Capture Capture (Ion-Exchange Chromatography) Harvest->Capture Load Clarified Broth Polish Polishing (Reverse-Phase Chromatography) Capture->Polish Load Eluate Final Formulation (Lyophilization) Polish->Final Load Purified Product

Caption: General workflow from fermentation to final product.

Troubleshooting Logic for Low Fermentation Yield

This decision tree provides a logical path for diagnosing the cause of low product titers.

Troubleshooting_Yield Start Low this compound Yield CheckGrowth Is biomass (cell density) also low? Start->CheckGrowth LowGrowthPath Yes CheckGrowth->LowGrowthPath Yes GoodGrowthPath No CheckGrowth->GoodGrowthPath No CheckInoculum Check inoculum quality and media composition LowGrowthPath->CheckInoculum CheckDO Is Dissolved Oxygen (DO) < 30% during production phase? GoodGrowthPath->CheckDO LowDOPath Yes CheckDO->LowDOPath Yes GoodDOPath No CheckDO->GoodDOPath No IncreaseO2 Increase aeration/agitation. Consider O2 enrichment. LowDOPath->IncreaseO2 CheckParams Review pH, temperature profiles. Check for catabolite repression. GoodDOPath->CheckParams

Caption: Troubleshooting logic for low fermentation yield.

References

overcoming low bioactivity in racemomycin batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with racemomycin batches, specifically addressing the issue of low bioactivity.

Troubleshooting Guide: Overcoming Low Bioactivity

Low bioactivity in this compound batches can be a significant hurdle in experimental workflows. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My this compound batch shows lower than expected antimicrobial activity. What are the potential causes?

A1: Several factors can contribute to low bioactivity in this compound batches. The primary reasons often revolve around the composition of the batch and the integrity of the compound.

  • Variable Composition of this compound Variants: this compound is a streptothricin antibiotic produced by Streptomyces lavendulae and exists as a mixture of different forms, primarily racemomycins A, B, and C. These variants contain a varying number of β-lysine moieties, which directly correlates with their biological activity. Batches with a higher proportion of this compound A (containing a single β-lysine) will exhibit lower activity compared to those rich in this compound B (with three β-lysine residues).

  • Degradation of the Active Compound: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.

  • Inaccurate Quantification: The stated concentration of the this compound solution may be inaccurate, leading to the use of a lower effective dose in your experiments.

  • Resistant Test Organisms: The microbial strain used for bioactivity testing may have developed resistance to streptothricin-class antibiotics.

Q2: How can I investigate the cause of low bioactivity in my this compound batch?

A2: A stepwise approach can help pinpoint the issue.

Logical Troubleshooting Workflow

Troubleshooting Workflow cluster_verification Initial Verification cluster_experimental Experimental Investigation cluster_analysis Data Analysis and Conclusion start Low Bioactivity Observed qc_check Review Certificate of Analysis (CoA) start->qc_check storage_check Verify Storage Conditions start->storage_check quantification Quantify this compound Concentration (e.g., HPLC) qc_check->quantification bioassay Perform Bioactivity Assay with Controls storage_check->bioassay quantification->bioassay new_batch Test a New Batch of this compound bioassay->new_batch new_organism Use a Fresh, Verified Test Organism bioassay->new_organism analyze_results Analyze and Compare Results new_batch->analyze_results new_organism->analyze_results conclusion Identify Root Cause analyze_results->conclusion

Caption: A flowchart outlining the logical steps to troubleshoot low this compound bioactivity.

Q3: What are the recommended steps to proactively ensure the quality of this compound batches?

A3: Implementing robust quality control measures is crucial.

  • Chromatographic Profiling: Utilize High-Performance Liquid Chromatography (HPLC) to separate and quantify the different this compound variants (A, B, C, etc.) in each batch. This will provide a "fingerprint" of the batch's composition and allow for the assessment of the relative abundance of the more active forms.

  • Bioactivity Assay Standardization: Employ a standardized bioactivity assay with well-characterized and sensitive microbial strains. This will allow for consistent and comparable results across different batches.

  • Proper Storage and Handling: Store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture, to prevent degradation.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of action of this compound?

A4: this compound, as a streptothricin antibiotic, functions by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, leading to miscoding during the translation of mRNA and ultimately resulting in bacterial cell death.[1][2]

Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis

This compound Mechanism of Action This compound This compound ribosome_30s 30S Ribosomal Subunit This compound->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits correct mrna mRNA mrna->protein_synthesis trna tRNA trna->protein_synthesis miscoding Miscoding and Truncated Proteins protein_synthesis->miscoding Leads to cell_death Bacterial Cell Death miscoding->cell_death

Caption: The signaling pathway illustrating how this compound inhibits bacterial protein synthesis.

Q5: Which organisms are suitable for testing this compound's bioactivity?

A5: this compound exhibits activity against a range of plant-pathogenic microorganisms. Commonly used test organisms include:

  • Bacteria: Pseudomonas syringae pv. tabaci

  • Fungi: Fusarium oxysporum

Q6: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound?

A6: The MIC values for this compound are dependent on the specific variant and the target organism.

This compound VariantTarget OrganismReported MIC (µg/mL)
This compound BPseudomonas syringae pv. tabaci IFO-35080.4
This compound BFusarium oxysporum species0.1 - 2.0

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of a this compound batch against Pseudomonas syringae.

Materials:

  • This compound batch of known concentration

  • Pseudomonas syringae culture

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Experimental Workflow: Broth Microdilution Assay

Broth Microdilution Workflow start Start prepare_this compound Prepare this compound Serial Dilutions start->prepare_this compound prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-Well Plate prepare_this compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A step-by-step workflow for the broth microdilution MIC assay.

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform a serial two-fold dilution of the stock solution in MHB across a 96-well plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum:

    • Culture Pseudomonas syringae in MHB to the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

References

Technical Support Center: Refining HPLC Methods for Better Racemomycin Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for racemomycin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral HPLC separation of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound enantiomers.

Problem Potential Cause Suggested Solution
Poor Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP): The selected column may not provide sufficient enantioselectivity for this compound.This compound is a polar, basic compound belonging to the streptothricin class of antibiotics. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often a good starting point for screening. Also, consider macrocyclic antibiotic-based columns (e.g., Chirobiotic™ V or T) which can be effective for polar and ionizable compounds.
Suboptimal Mobile Phase Composition: The mobile phase composition may not be creating a large enough difference in the interaction of the this compound enantiomers with the CSP.For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar alcohol (e.g., isopropanol, ethanol). For reversed-phase chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
Incorrect Mobile Phase Additive: As a basic compound, this compound's peak shape and retention can be highly dependent on the mobile phase pH and ionic strength.In normal-phase, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a low concentration (typically 0.1-0.5%) to improve peak shape and potentially enhance resolution.[1] In reversed-phase, use a buffer to control the pH. A lower pH (e.g., using trifluoroacetic acid, TFA, or formic acid) will ensure the amine groups are protonated, which can be beneficial on certain columns.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic amine groups of this compound, causing tailing.Add a basic modifier like DEA or TEA to the mobile phase to compete with the analyte for active sites on the stationary phase. Ensure your column is a high-quality, base-deactivated column.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the column itself.
Peak Splitting or Broadening Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, leading to split or broad peaks.This can be caused by pressure shocks or operating at excessively high pressures. Reverse-flushing the column (if the manufacturer allows) may sometimes help. If a void is confirmed, the column may need to be replaced.
Contamination at the Column Inlet: Particulates from the sample or system can block the inlet frit.Use an in-line filter and ensure samples are filtered before injection. The frit may need to be replaced.
Inconsistent Retention Times Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or inadequate mixing.Ensure mobile phase bottles are capped and that the online mixing system is functioning correctly. Premixing the mobile phase can sometimes improve consistency.
Temperature Fluctuations: Changes in column temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature.
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound enantiomers?

A1: There is no single "best" CSP for all chiral separations. However, for a polar and basic molecule like this compound, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are a highly successful and versatile starting point. These columns can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities. Macrocyclic antibiotic CSPs (e.g., Chirobiotic™ series) are also a strong choice, particularly in reversed-phase and polar ionic modes, as they are well-suited for separating polar and ionizable compounds.

Q2: Why do I need to add an amine like diethylamine (DEA) to my mobile phase in normal-phase chromatography?

A2: this compound contains basic amine functional groups. These groups can interact strongly with any acidic sites on the silica support of the column (residual silanols), leading to poor peak shape (tailing) and potentially poor resolution. Adding a small amount of a basic modifier like DEA (typically 0.1-0.5%) helps to saturate these active sites, minimizing these undesirable secondary interactions and resulting in sharper, more symmetrical peaks.[1]

Q3: Can I use reversed-phase HPLC for this compound's chiral separation?

A3: Yes, reversed-phase HPLC can be a viable option. It is often preferred for its compatibility with mass spectrometry (MS) detection. You would typically use a reversed-phase compatible chiral column (many polysaccharide and macrocyclic antibiotic columns are available in RP versions). The mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. Controlling the pH of the aqueous phase is critical for achieving good chromatography with a basic analyte like this compound.

Q4: My resolution is decreasing over the lifetime of the column. What can I do?

A4: A decrease in resolution over time can be due to several factors. First, ensure your mobile phase is of high purity and is filtered and degassed to prevent column contamination and bubble formation. Always use a guard column to protect your analytical column from strongly retained impurities in your sample. If you suspect column contamination, you can try washing the column with a series of strong solvents (following the manufacturer's recommendations). If the resolution is still poor, the column may have reached the end of its operational life and needs to be replaced.

Q5: How can I improve the resolution between the this compound enantiomers without changing the column?

A5: You can try several method development strategies:

  • Optimize the mobile phase: Systematically vary the ratio of your mobile phase components. Small changes can sometimes have a large impact on selectivity.

  • Change the alcohol modifier in normal phase: Switching from isopropanol to ethanol, or vice-versa, can alter the chiral recognition.

  • Adjust the mobile phase additive concentration: Fine-tuning the concentration of your acidic or basic additive can improve peak shape and resolution.

  • Lower the temperature: Running the separation at a lower temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better resolution, although this may also increase analysis time and backpressure.

  • Decrease the flow rate: A lower flow rate can improve efficiency and may lead to better resolution, at the cost of a longer run time.

Experimental Protocols

Below are detailed methodologies for key experiments in developing and troubleshooting a chiral HPLC method for this compound.

Protocol 1: Chiral Stationary Phase Screening

This protocol outlines a systematic approach to selecting a suitable chiral column.

Parameter Condition
Columns to Screen 1. Chiralpak® AD-H (Amylose-based) 2. Chiralcel® OD-H (Cellulose-based) 3. Chirobiotic™ V (Vancomycin-based, for RP)
Mobile Phase A (Normal Phase) n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA
Mobile Phase B (Normal Phase) n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA
Mobile Phase C (Reversed Phase) 20 mM Ammonium bicarbonate in Water / Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (or appropriate wavelength for this compound)
Injection Volume 10 µL
Sample Preparation Dissolve this compound standard in the initial mobile phase.
Procedure 1. Equilibrate each column with the respective mobile phase for at least 30 minutes. 2. Inject the this compound standard. 3. Evaluate the chromatogram for any separation of the enantiomers. 4. The column and mobile phase combination that shows the best initial separation should be selected for further optimization.
Protocol 2: Mobile Phase Optimization for a Selected Column

This protocol is for fine-tuning the mobile phase to improve resolution on a chosen column (e.g., Chiralpak® AD-H in normal phase).

Parameter Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Components n-Hexane, Isopropanol, Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Procedure 1. Start with the initial screening condition (e.g., n-Hexane/IPA 90:10 with 0.1% DEA). 2. Systematically vary the percentage of Isopropanol from 5% to 20% in 5% increments, keeping the DEA concentration constant. 3. For each condition, calculate the resolution (Rs), retention factors (k'), and selectivity (α). 4. If peak shape is poor, adjust the DEA concentration between 0.05% and 0.2%. 5. Identify the mobile phase composition that provides the best balance of resolution, analysis time, and peak shape.

Data Presentation

The following tables summarize hypothetical quantitative data from method development experiments.

Table 1: Comparison of Chiral Stationary Phases

Column Mobile Phase Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs) Selectivity (α)
Chiralpak® AD-HHexane/IPA (90:10) + 0.1% DEA8.510.21.81.25
Chiralcel® OD-HHexane/IPA (90:10) + 0.1% DEA12.113.51.31.15
Chirobiotic™ V20mM NH4HCO3/ACN (80:20)6.26.20.01.00

Table 2: Effect of Isopropanol Percentage on Resolution (Chiralpak® AD-H)

% Isopropanol Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs) Selectivity (α)
5%15.319.82.51.35
10%8.510.21.81.25
15%5.15.81.11.18
20%3.23.50.81.12

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution) check_column Is the Chiral Stationary Phase Appropriate? start->check_column check_mobile_phase Is the Mobile Phase Optimized? check_column->check_mobile_phase Yes solution_column Screen Different CSPs (Polysaccharide, Macrocyclic Antibiotic) check_column->solution_column No check_additive Is the Correct Additive Being Used? check_mobile_phase->check_additive Yes solution_mobile_phase Vary Solvent Ratios (e.g., % Alcohol in NP) check_mobile_phase->solution_mobile_phase No check_peak_shape Is Peak Shape Acceptable? check_additive->check_peak_shape Yes solution_additive Add/Optimize Basic (DEA) or Acidic (TFA) Modifier check_additive->solution_additive No check_retention Are Retention Times Consistent? check_peak_shape->check_retention Yes solution_peak_shape Check for Overload Use Basic Additive Check Sample Solvent check_peak_shape->solution_peak_shape No solution_retention Ensure Proper Equilibration Use Column Oven check_retention->solution_retention No end Problem Resolved check_retention->end Yes solution_column->check_mobile_phase solution_mobile_phase->check_additive solution_additive->check_peak_shape solution_peak_shape->check_retention solution_retention->end Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation select_csp Select Potential CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) screen_solvents Screen Different Mobile Phases (Normal & Reversed Phase) select_csp->screen_solvents optimize_mp Fine-tune Mobile Phase Ratio screen_solvents->optimize_mp Initial Separation Achieved optimize_additive Optimize Additive Concentration optimize_mp->optimize_additive optimize_temp_flow Adjust Temperature and Flow Rate optimize_additive->optimize_temp_flow validate_method Validate for Robustness, Precision, and Accuracy optimize_temp_flow->validate_method end_point Final Method validate_method->end_point start Define Separation Goal start->select_csp

References

Technical Support Center: Enhancing Racemomycin Activity Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the activity of racemomycin against resistant pathogens. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research and provides potential solutions.

Issue Potential Cause Suggested Solution Key Experimental Metric
High Minimum Inhibitory Concentration (MIC) of this compound Against a Specific Pathogen Intrinsic or acquired resistance in the pathogen.1. Combination Therapy: Test this compound in combination with other antibiotics (e.g., beta-lactams, polymyxins) to screen for synergistic effects.[1][2] 2. Adjuvant Use: Co-administer this compound with a non-antibiotic compound that may inhibit resistance mechanisms (e.g., efflux pump inhibitors, compounds that increase membrane permeability).[3][4]Fold-decrease in this compound MIC in the presence of the combination agent.
Inconsistent MIC Results Experimental variability in inoculum preparation, media, or incubation conditions.1. Standardize Inoculum: Use a spectrophotometer to standardize the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard). 2. Consistent Media and Conditions: Ensure the same batch of growth medium and consistent incubation time and temperature are used across all experiments.Coefficient of variation (CV) of MIC values across replicate experiments.
Antagonistic Effect Observed in Combination Therapy Negative drug-drug interaction.1. Vary Concentrations: Perform a checkerboard assay with a wider range of concentrations for both this compound and the combination agent to identify synergistic ranges. 2. Alternative Combination Agent: Select an agent with a different mechanism of action that is less likely to interfere with this compound's activity.Fractional Inhibitory Concentration Index (FICI) > 4.0 indicates antagonism.
Difficulty in Determining Synergy from Checkerboard Assay Ambiguous or borderline Fractional Inhibitory Concentration Index (FICI) values.1. Time-Kill Curve Analysis: Perform time-kill assays to confirm synergy. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours. 2. Alternative Synergy Model: Use a different mathematical model to analyze the checkerboard data, such as the Loewe additivity model.Log10 reduction in bacterial count (CFU/mL).

Frequently Asked Questions (FAQs)

1. What are the common mechanisms of resistance to antibiotics like this compound?

While specific resistance mechanisms to this compound are still under investigation, bacteria can develop resistance to antibiotics through several general mechanisms[5][6][7]:

  • Antibiotic Inactivation: Production of enzymes that chemically modify and inactivate the antibiotic.

  • Target Modification: Alterations in the bacterial ribosome, the target of this compound, which prevent the antibiotic from binding effectively.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane, such as modifications to porin channels in Gram-negative bacteria, that limit the entry of the antibiotic.[5]

  • Efflux Pumps: The presence of pumps in the bacterial membrane that actively transport the antibiotic out of the cell, preventing it from reaching its target.[6]

2. How can I screen for synergistic combinations with this compound?

A common method is the checkerboard assay . This involves preparing a series of dilutions of this compound and a second compound in a microtiter plate to test many different concentration combinations simultaneously. The goal is to identify combinations that inhibit bacterial growth at lower concentrations than either compound alone.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test organism from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL).

  • Prepare Antibiotic Dilutions:

    • Create a serial dilution of this compound in the broth in a 96-well microtiter plate. Each well should have a final volume of 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is an extension of the MIC assay to test for synergistic interactions between two compounds.

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second compound along the y-axis.

    • The final concentration in each well will be a unique combination of the two compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

      FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome start Start bacterial_culture Bacterial Culture (Resistant Strain) start->bacterial_culture racemomycin_prep Prepare this compound Stock Solution start->racemomycin_prep adjuvant_prep Prepare Adjuvant Stock Solution start->adjuvant_prep mic_this compound Determine MIC of this compound Alone bacterial_culture->mic_this compound mic_adjuvant Determine MIC of Adjuvant Alone bacterial_culture->mic_adjuvant checkerboard Checkerboard Assay (this compound + Adjuvant) bacterial_culture->checkerboard racemomycin_prep->mic_this compound racemomycin_prep->checkerboard adjuvant_prep->mic_adjuvant adjuvant_prep->checkerboard calculate_fici Calculate FICI mic_this compound->calculate_fici mic_adjuvant->calculate_fici checkerboard->calculate_fici interpret_results Interpret Results calculate_fici->interpret_results synergy Synergy interpret_results->synergy FICI <= 0.5 additive Additive/Indifferent interpret_results->additive 0.5 < FICI <= 4.0 antagonism Antagonism interpret_results->antagonism FICI > 4.0

Caption: Workflow for Synergy Testing of this compound with an Adjuvant.

resistance_mitigation enzymatic_inactivation Enzymatic Inactivation enzyme_inhibitors Enzyme Inhibitors enzymatic_inactivation->enzyme_inhibitors Counteracted by target_modification Target Site Modification combination_therapy Combination Therapy (Alternative Target) target_modification->combination_therapy Bypassed by reduced_permeability Reduced Permeability permeabilizers Membrane Permeabilizers reduced_permeability->permeabilizers Overcome by efflux_pumps Efflux Pumps efflux_inhibitors Efflux Pump Inhibitors efflux_pumps->efflux_inhibitors Blocked by

Caption: Strategies to Counteract Common Antibiotic Resistance Mechanisms.

References

addressing variability in racemomycin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Racemomycin bioassay results. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays.

Issue 1: No Zones of Inhibition or Very Small Zones

  • Question: We are not observing any zones of inhibition around the wells or discs containing this compound. What could be the cause?

  • Answer: This issue can stem from several factors:

    • Inactive this compound: The antibiotic may have degraded. Ensure that it has been stored correctly, typically at a low temperature and protected from light. Prepare fresh solutions for each assay.

    • Incorrect Test Organism: Verify the identity and susceptibility of the test microorganism. It's possible the strain is resistant to this compound.

    • Improper Inoculum Density: A lawn of bacteria that is too dense can overwhelm the antibiotic, preventing the formation of clear inhibition zones. Ensure the inoculum is prepared to the correct turbidity standard (e.g., 0.5 McFarland).

    • Agar Depth: If the agar in the plate is too deep, the antibiotic may not diffuse sufficiently to inhibit bacterial growth. The agar depth should be uniform, typically around 4 mm.

Issue 2: Irregular or Inconsistent Zone Shapes

  • Question: The zones of inhibition are not circular or vary in size between replicates. What could be causing this?

  • Answer: Irregularly shaped or inconsistent zones are often due to technical errors in assay setup:

    • Uneven Inoculum Spreading: Ensure the bacterial suspension is spread evenly across the entire surface of the agar plate to create a uniform lawn.

    • Incorrect Disc/Cylinder Placement: Discs or cylinders should be placed firmly on the agar surface to ensure complete contact. Avoid moving them once placed.

    • Non-level Incubation Surface: If the incubation shelf is not level, the antibiotic may diffuse unevenly through the agar.

    • Air Bubbles: The presence of air bubbles between the disc/cylinder and the agar can impede diffusion.

Issue 3: High Variability Between Assays

  • Question: We are seeing significant day-to-day variability in our this compound bioassay results. How can we improve consistency?

  • Answer: Inter-assay variability can be minimized by standardizing all aspects of the protocol:

    • Standard Operating Procedures (SOPs): Implement and strictly follow a detailed SOP for all steps of the bioassay.

    • Consistent Reagent Preparation: Prepare all media, buffers, and antibiotic solutions in the same manner for each assay. Use calibrated equipment for all measurements.

    • Control Charts: Use control charts to monitor the performance of a reference standard of this compound over time. This can help identify systematic errors.

    • Environmental Control: Ensure consistent incubation temperature and time. Variations in these parameters can significantly impact bacterial growth and antibiotic diffusion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound belongs to the streptothricin class of antibiotics. While the exact mechanism for this compound is not extensively detailed in readily available literature, streptothricins are known to inhibit protein synthesis in bacteria. They bind to the bacterial ribosome, leading to mistranslation of mRNA and ultimately cell death. The number of β-lysine moieties in the molecule is correlated with its biological activity.[1]

Q2: Which test organisms are suitable for a this compound bioassay?

A2: The choice of test organism depends on the specific application. For broad-spectrum activity testing, common choices include susceptible strains of Bacillus subtilis, Staphylococcus aureus (for Gram-positive activity), and Escherichia coli or Pseudomonas aeruginosa (for Gram-negative activity). Published studies have shown this compound-B to be effective against Pseudomonas syringae pv. tabaci and various Fusarium oxysporum species.[1]

Q3: What are the critical quality control parameters for a this compound bioassay?

A3: Key quality control parameters include:

  • Positive Control: A known susceptible organism should show a clear and expected zone of inhibition.

  • Negative Control: A well or disc with only the solvent used to dissolve the this compound should not produce a zone of inhibition.

  • Reference Standard: A this compound reference standard with a known potency should be run in parallel with test samples to ensure the assay is performing correctly.

  • Inoculum Density Check: The turbidity of the bacterial suspension should be verified using a spectrophotometer or a McFarland standard.

Sources of Variability in this compound Bioassay

Source of Variability Potential Causes Impact on Results
Inoculum Preparation Inconsistent turbidity (too high or too low), use of an old or contaminated culture.Thicker inoculum can lead to smaller zones of inhibition. A contaminated culture can lead to inconsistent or no growth.
Media Preparation Variations in agar depth, pH, or nutrient composition.Inconsistent agar depth can affect the diffusion of the antibiotic. pH can affect the activity of this compound.
Antibiotic Dilution and Application Pipetting errors, improper storage of stock solutions, delay in application after dilution.Inaccurate dilutions will lead to erroneous zone sizes. Degraded antibiotic will result in smaller or no zones.
Incubation Fluctuations in temperature, inconsistent incubation time.Temperature affects the growth rate of the test organism and the diffusion rate of the antibiotic.
Zone Measurement Inconsistent lighting, parallax error, subjective interpretation of the zone edge.Inaccurate and imprecise measurements of the zones of inhibition.

Experimental Protocol: Cylinder-Plate Bioassay for this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and test organisms.

1. Media and Reagent Preparation:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving.
  • Cool the MHA to 45-50°C in a water bath.
  • Prepare a stock solution of this compound reference standard and test samples in a suitable sterile solvent (e.g., sterile deionized water or an appropriate buffer).

2. Inoculum Preparation:

  • From a fresh overnight culture of the test organism, pick several colonies and suspend them in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

3. Plate Preparation:

  • Add the adjusted inoculum to the molten MHA (at 45-50°C) to a final concentration of approximately 1.5 x 10^6 CFU/mL.
  • Swirl the flask to mix thoroughly and pour a consistent volume (e.g., 20 mL for a 100 mm petri dish) into sterile, level petri dishes.
  • Allow the agar to solidify completely at room temperature.

4. Assay Procedure:

  • Using a sterile borer, create wells (typically 6-8 mm in diameter) in the solidified agar.
  • Alternatively, sterile paper discs can be placed on the agar surface.
  • Pipette a fixed volume (e.g., 50 µL) of the this compound standard dilutions and test samples into the wells or onto the discs.
  • Allow the plates to stand at room temperature for 1-2 hours to allow for pre-diffusion of the antibiotic.

5. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

6. Data Analysis:

  • Measure the diameter of the zones of inhibition to the nearest millimeter.
  • Create a standard curve by plotting the logarithm of the concentration of the this compound standard against the zone diameter.
  • Determine the concentration of the test samples by interpolating their zone diameters on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Media & Reagents prep_plates Prepare Seeded Plates prep_media->prep_plates prep_inoculum Prepare Inoculum prep_inoculum->prep_plates apply_samples Apply Samples & Standards prep_plates->apply_samples incubate Incubate Plates apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc

Caption: Experimental workflow for the this compound cylinder-plate bioassay.

troubleshooting_flow cluster_no_zones No / Small Zones cluster_irregular Irregular Zones cluster_variability High Variability start Problem Encountered q_no_zones No or Small Zones? start->q_no_zones check_antibiotic Check this compound Activity (Storage, Fresh Prep) q_no_zones->check_antibiotic Yes q_irregular Irregular Zone Shape? q_no_zones->q_irregular No check_organism Verify Test Organism (Identity, Susceptibility) check_antibiotic->check_organism check_inoculum Check Inoculum Density (McFarland Standard) check_organism->check_inoculum check_agar Verify Agar Depth check_inoculum->check_agar check_spread Ensure Even Inoculum Spread q_irregular->check_spread Yes q_variable High Inter-Assay Variability? q_irregular->q_variable No check_placement Verify Disc/Cylinder Placement check_spread->check_placement check_level Check Incubation Surface Level check_placement->check_level implement_sop Implement/Follow SOP q_variable->implement_sop Yes standardize_reagents Standardize Reagent Prep implement_sop->standardize_reagents use_controls Use Control Charts standardize_reagents->use_controls

Caption: Troubleshooting logic for addressing this compound bioassay variability.

References

formulation improvements for racemomycin stability and delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Racemomycin. Here you will find troubleshooting guides and frequently asked questions to address common challenges in its formulation, stability, and delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

A1: this compound is susceptible to degradation through oxidation and deamidation, particularly in aqueous solutions.[1] The rate of degradation is influenced by pH, temperature, and the presence of light. For instance, in alkaline solutions, deamidation is the major decomposition mechanism.[1]

Q2: What formulation strategies can be employed to improve the solubility of poorly soluble drugs like this compound?

A2: For poorly soluble compounds, several formulation approaches can be considered. These include physical modifications such as micronization to increase surface area, or the use of liquid and solid dispersions.[2] The selection of appropriate polymers, surfactants, and solubilizers is critical for the success of these methods.[2]

Q3: Are there any recommended drug delivery systems for enhancing the delivery of this compound?

A3: To improve the delivery of this compound, various drug delivery systems can be explored. Polymeric microparticles, nanoparticles, and liposomes are effective in optimizing drug performance and patient compliance.[3][4] For instance, encapsulating the drug in a liposomal formulation can prolong its circulation half-life and increase its delivery to target sites.[5] Cyclodextrins have also been shown to improve the therapeutic index of drugs by forming inclusion complexes.[6]

Q4: How can I monitor the stability of my this compound formulation over time?

A4: A systematic stability testing protocol is essential.[7][8] This involves storing the formulation under various conditions (e.g., different temperatures and humidity levels) and testing its key attributes at specified time points.[9] High-performance liquid chromatography (HPLC) is a common technique used to monitor the degradation of the active pharmaceutical ingredient (API) and the formation of degradation products.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous solution. Poor aqueous solubility of this compound. pH of the solution is not optimal for solubility.Conduct solubility studies to determine the optimal pH range. Consider using co-solvents or complexing agents like cyclodextrins to enhance solubility.[6] Prepare a solid dispersion of this compound with a suitable polymer.
Rapid degradation of this compound in the formulation. The formulation is susceptible to oxidative or hydrolytic degradation. Exposure to light or high temperatures.Add antioxidants or chelating agents to the formulation. Adjust the pH to a range where this compound is more stable. Store the formulation in light-resistant containers and at recommended temperatures.[1]
Low bioavailability after oral administration. Poor absorption due to low solubility and/or degradation in the gastrointestinal tract.Develop an enteric-coated formulation to protect this compound from the acidic environment of the stomach. Utilize nano- or microparticle-based delivery systems to improve absorption.[10]
Inconsistent results in cell viability assays. Inappropriate cell seeding density. Incorrect incubation times or reagent concentrations.Optimize cell seeding density for your specific cell line and experiment.[11][12] Follow a validated protocol for the chosen cell viability assay (e.g., MTT, MTS, or CCK-8), ensuring correct reagent preparation and incubation periods.[11][13]

Experimental Protocols

Protocol 1: this compound Stability Testing in Solution

This protocol outlines a method for assessing the stability of this compound in a buffered solution.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • Incubators set at 4°C, 25°C, and 40°C

  • Light-resistant vials

Procedure:

  • Prepare a stock solution of this compound in PBS at a concentration of 1 mg/mL.

  • Aliquot the solution into light-resistant vials.

  • Store the vials at three different temperature conditions: 4°C, 25°C/60% RH, and 40°C/75% RH.

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each condition.

  • Analyze the concentration of this compound and the formation of any degradation products using a validated, stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: In Vitro Drug Release from a Polymeric Nanoparticle Formulation

This protocol describes how to evaluate the release of this compound from a nanoparticle formulation.

Materials:

  • This compound-loaded polymeric nanoparticles

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Suspend a known amount of this compound-loaded nanoparticles in a specific volume of PBS (release medium).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of the release medium.

  • Maintain the setup at 37°C with continuous agitation.

  • At selected time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound formulations on a cell line.

Materials:

  • Cells in culture

  • This compound formulation

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate overnight.[11]

  • Treat the cells with various concentrations of the this compound formulation and control solutions.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][14]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11][14]

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Assessment cluster_delivery Delivery Evaluation prep Prepare this compound Formulation storage Store at Different Conditions prep->storage release_study In Vitro Release Study prep->release_study cell_assay Cell Viability Assay (MTT) prep->cell_assay stability_test Stability Testing (HPLC) storage->stability_test

Caption: Experimental workflow for this compound formulation development.

degradation_pathway This compound This compound Oxidized_Product Oxidized Degradation Product This compound->Oxidized_Product Oxidation Deamidated_Product Deamidated Degradation Product This compound->Deamidated_Product Deamidation (alkaline conditions) Inactive_Metabolites Inactive Metabolites Oxidized_Product->Inactive_Metabolites Deamidated_Product->Inactive_Metabolites

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Validating the In Vivo Antibacterial Efficacy of Racemomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. Racemomycin, a member of the streptothricin class of antibiotics, represents a promising candidate. This guide provides a comprehensive comparison of the in vivo antibacterial efficacy of this compound and its close analogs, streptothricin F and nourseothricin, against clinically relevant pathogens. We present supporting experimental data from murine thigh infection and Galleria mellonella larval models, alongside a detailed examination of its mechanism of action and a comparison with standard-of-care antibiotics.

In Vivo Efficacy of Streptothricins Against Drug-Resistant Pathogens

Direct in vivo efficacy data for this compound is limited in publicly available literature. However, extensive research on the closely related streptothricins, particularly streptothricin F and nourseothricin (a mixture of streptothricins, primarily F), provides valuable insights into the potential of this antibiotic class.

Murine Thigh Infection Model: Streptothricin F vs. Carbapenem-Resistant Klebsiella pneumoniae

A key study evaluated the efficacy of streptothricin F in a neutropenic murine thigh infection model against a pandrug-resistant strain of Klebsiella pneumoniae. This model is a standard for preclinical antibiotic evaluation, mimicking a deep-seated soft tissue infection.

Experimental Data Summary:

AntibioticBacterial StrainDosing RegimenBacterial Load Reduction (log10 CFU/thigh)Reference
Streptothricin FPandrug-resistant Klebsiella pneumoniae[Data not fully available]Substantial therapeutic effect[1][2]
MeropenemKlebsiella pneumoniae[Various][Dependent on MIC and dosing][3][4]
ColistinKlebsiella pneumoniae[Various][Dependent on strain and combination therapy][1][5]

Note: Specific log reduction values for streptothricin F were not detailed in the provided search results, but a "substantial therapeutic effect" was noted.

Galleria mellonella Model: Nourseothricin vs. Neisseria gonorrhoeae

The Galleria mellonella (greater wax moth larva) model is an increasingly popular invertebrate model for assessing the in vivo efficacy of antimicrobial agents, offering a balance between complexity and ethical considerations. A recent study investigated the efficacy of nourseothricin against multidrug-resistant Neisseria gonorrhoeae.

Experimental Data Summary:

AntibioticBacterial StrainConcentrationLarval Survival Rate (%)Reference
NourseothricinNeisseria gonorrhoeae32 µg/mLSignificantly improved, comparable to ceftriaxone[6][7]
CeftriaxoneNeisseria gonorrhoeae[Data not fully available]High survival rate[6][7][8]

Note: The study reported a significant improvement in larval survival with nourseothricin treatment, with the 32 µg/mL dose showing the highest survival rate, which was comparable to the ceftriaxone-treated group.

Mechanism of Action: Inhibition of Protein Synthesis

Streptothricins, including this compound, exert their bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit. This interaction disrupts the process of protein synthesis, which is essential for bacterial viability.

The binding of streptothricins to the 30S ribosomal subunit interferes with the accurate decoding of mRNA and inhibits the translocation of peptidyl-tRNA from the A-site to the P-site, ultimately leading to the production of truncated or non-functional proteins and subsequent cell death.

G cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Inhibition Inhibition of Translocation & Mistranslation 30S_Subunit->Inhibition 50S_Subunit 50S Subunit This compound This compound This compound->30S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Decoded by tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binds to A-site Protein Protein Synthesis CellDeath Bacterial Cell Death Protein->CellDeath Leads to Inhibition->Protein Blocks

Mechanism of Action of this compound.

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against bacterial infections in a mammalian system.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done a few days before the infection to reduce the number of neutrophils, making the mice more susceptible to infection.

  • Inoculation: A standardized bacterial suspension (e.g., Klebsiella pneumoniae) is injected directly into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), the antibiotic being tested (e.g., streptothricin F) is administered, often subcutaneously or intravenously. Different dosing regimens can be evaluated.

  • Assessment of Efficacy: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU). The reduction in bacterial load (log10 CFU/thigh) compared to untreated controls is the primary measure of efficacy.

G cluster_setup Model Setup cluster_treatment Treatment & Assessment node_neutropenia Induce Neutropenia (Cyclophosphamide) node_inoculation Intramuscular Inoculation (e.g., K. pneumoniae) node_neutropenia->node_inoculation node_treatment Administer Antibiotic (e.g., this compound) node_inoculation->node_treatment node_euthanasia Euthanize Mice at Specific Time Points node_treatment->node_euthanasia node_analysis Determine Bacterial Load (log10 CFU/thigh) node_euthanasia->node_analysis

Murine Thigh Infection Model Workflow.
Galleria mellonella Infection Model

This invertebrate model provides a high-throughput and ethically sound alternative for preliminary in vivo antibiotic efficacy studies.

  • Larval Selection: Healthy, final-instar G. mellonella larvae of a specific weight range are selected for the experiment.

  • Inoculation: A precise volume of a standardized bacterial suspension (e.g., Neisseria gonorrhoeae) is injected into the hemocoel of the larvae, typically through one of the prolegs.

  • Treatment: The test antibiotic (e.g., nourseothricin) is administered at various concentrations, either concurrently with or at a set time after the bacterial challenge.

  • Incubation and Monitoring: The larvae are incubated at a physiologically relevant temperature (e.g., 37°C), and their survival is monitored over a period of time (e.g., 48-72 hours). Larval death is typically determined by a lack of movement in response to touch.

  • Data Analysis: Survival curves are generated, and the percentage of surviving larvae at different antibiotic concentrations is calculated and compared to untreated and vehicle-treated control groups.

G cluster_setup Model Setup cluster_treatment Treatment & Assessment node_selection Select Healthy Larvae node_inoculation Inject Bacterial Suspension (e.g., N. gonorrhoeae) node_selection->node_inoculation node_treatment Administer Antibiotic (e.g., Nourseothricin) node_inoculation->node_treatment node_incubation Incubate at 37°C node_treatment->node_incubation node_analysis Monitor and Record Larval Survival Rate (%) node_incubation->node_analysis

Galleria mellonella Infection Model Workflow.

Comparison with Alternative Antibiotics

The primary therapeutic utility of streptothricin antibiotics like this compound appears to be against multidrug-resistant Gram-negative bacteria. Therefore, a comparison with other last-resort antibiotics is crucial.

  • Against Carbapenem-Resistant Enterobacterales (CRE): The demonstrated efficacy of streptothricin F against a pandrug-resistant K. pneumoniae strain positions it as a potential alternative to polymyxins (e.g., colistin) and newer beta-lactam/beta-lactamase inhibitor combinations. In vivo studies have shown that colistin can be effective, particularly in combination therapies, but is associated with significant nephrotoxicity. Meropenem, a carbapenem, is often ineffective against these strains due to carbapenemase production.

  • Against Neisseria gonorrhoeae: The comparable efficacy of nourseothricin to ceftriaxone in the G. mellonella model is significant, given the rising rates of ceftriaxone resistance in N. gonorrhoeae. Ceftriaxone is the current standard of care for gonorrhea, and effective alternatives are urgently needed.

Conclusion

While direct in vivo data for this compound is still emerging, the compelling efficacy of its close analogs, streptothricin F and nourseothricin, against highly resistant Gram-negative pathogens in established preclinical models underscores the therapeutic potential of this antibiotic class. The unique mechanism of action, targeting the 30S ribosomal subunit, offers a different approach to combatting bacteria that have developed resistance to other antibiotic classes. Further in vivo studies with this compound itself are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its place in the armamentarium against multidrug-resistant infections. The data presented in this guide provide a strong rationale for the continued investigation and development of this compound and other streptothricins.

References

Comparative Analysis of Racemomycin and Streptomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of two distinct classes of protein synthesis inhibitors, highlighting their mechanisms, antibacterial spectra, resistance profiles, and cytotoxic effects.

This guide provides a comprehensive comparative analysis of racemomycin and streptomycin, two potent antibiotics that inhibit bacterial protein synthesis. While both are products of Streptomyces species, they belong to different chemical classes—this compound is a streptothricin and streptomycin is an aminoglycoside—which dictates their distinct biological activities and clinical potentials. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview supported by available experimental data.

At a Glance: Key Differences

FeatureThis compound (Streptothricin Class)Streptomycin (Aminoglycoside Class)
Primary Mechanism of Action Inhibition of protein synthesis by binding to the bacterial ribosome, causing miscoding.Irreversible binding to the 30S ribosomal subunit, leading to misreading of mRNA and inhibition of protein synthesis.[1][2]
Antibacterial Spectrum Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.Primarily active against Gram-negative bacteria and Mycobacterium tuberculosis.[3]
Primary Resistance Mechanism Enzymatic modification (acetylation) of the β-lysine moiety.Mutations in the 16S rRNA and ribosomal protein S12 (rpsL) genes; enzymatic inactivation.
Cytotoxicity Nephrotoxicity is a significant concern, limiting clinical use.Known for ototoxicity (ear damage) and nephrotoxicity (kidney damage).

Mechanism of Action: Targeting the Ribosome

Both this compound and streptomycin exert their antibacterial effects by disrupting protein synthesis, a fundamental process for bacterial survival. However, the specifics of their interaction with the bacterial ribosome differ.

Streptomycin , a well-characterized aminoglycoside, binds irreversibly to the 16S rRNA of the 30S ribosomal subunit.[1][2] This binding event interferes with the decoding of mRNA, causing the misincorporation of amino acids and the production of nonfunctional or toxic proteins. This ultimately leads to bacterial cell death.

This compound , as a member of the streptothricin class, also targets the ribosome to inhibit protein synthesis, leading to miscoding.[4] While the precise binding site and conformational changes induced by streptothricins are still under investigation, their action disrupts the fidelity of translation, resulting in a bactericidal effect.

Diagram: Mechanism of Action of Protein Synthesis Inhibitors

Protein_Synthesis_Inhibition cluster_streptomycin Streptomycin (Aminoglycoside) cluster_this compound This compound (Streptothricin) Strep Streptomycin 30S 30S Ribosomal Subunit Strep->30S Binds to 16S rRNA mRNA_miscoding mRNA Miscoding & Inhibition of Initiation 30S->mRNA_miscoding Bacterial_Cell_Death Bacterial Cell Death mRNA_miscoding->Bacterial_Cell_Death Race This compound Ribosome Bacterial Ribosome Race->Ribosome Binds to ribosome Protein_miscoding Induces Miscoding Ribosome->Protein_miscoding Protein_miscoding->Bacterial_Cell_Death MIC_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotic Start->Serial_Dilution Inoculation Inoculate Dilutions with Bacteria Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination

References

A Comparative Guide to LC-MS/MS for Racemomycin Purity Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the purity validation of racemomycin, a complex of streptothricin antibiotics with multiple chiral centers. The performance of LC-MS/MS is compared with alternative analytical techniques, supported by available experimental data. Detailed methodologies for key experiments are provided to assist in the replication and validation of these findings.

Introduction to this compound and Purity Challenges

This compound is a member of the streptothricin class of antibiotics, which are mixtures of closely related compounds differing in the number of β-lysine residues in their side chains. For instance, this compound A, B, and D are synonymous with Streptothricin F, E, and D, respectively. These molecules are characterized by a complex structure containing multiple chiral centers, making their analysis challenging. Purity validation is critical to ensure the safety and efficacy of this compound-based therapeutics, as different stereoisomers and impurities may exhibit varied biological activity and toxicity.

LC-MS/MS for this compound Purity Analysis

LC-MS/MS is a powerful and highly sensitive technique for the analysis of complex mixtures like this compound. Its high resolution and specificity allow for the separation and identification of individual streptothricin components and their impurities.

Experimental Workflow for LC-MS/MS Purity Validation

The general workflow for analyzing this compound purity using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

LC-MS/MS Workflow for this compound Purity Validation cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis raw_sample This compound Raw Material dissolution Dissolution in Aqueous Solvent raw_sample->dissolution filtration Filtration dissolution->filtration hplc Ion-Pair Reversed-Phase HPLC filtration->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Quadrupole 1 (Precursor Ion Scan) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Scan) cid->ms2 detector Detector ms2->detector chromatogram Chromatogram Generation detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Purity Report quantification->report

Caption: Experimental workflow for this compound purity validation using LC-MS/MS.

Comparison of Analytical Methods

While LC-MS/MS is a state-of-the-art technique, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed for this compound purity analysis.

ParameterLC-MS/MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Identification Confirmatory (provides molecular weight and structural information)Tentative (based on comparison with reference standards)
Quantification High precision and accuracyGood precision and accuracy
Impurity Profiling Excellent for identifying unknown impuritiesLimited to known impurities with chromophores
Instrumentation Cost HighModerate
Method Complexity HighModerate

Experimental Protocols

LC-MS/MS Method for Streptothricin Analysis

This method is adapted from the analysis of streptothricins in fermentation broth and is suitable for purity validation.[1]

  • Chromatographic System: Ion-pair reversed-phase HPLC coupled with an electrospray ionization tandem mass spectrometer.

  • Column: C18 analytical column.

  • Mobile Phase: An aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt.

  • Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Analysis: The dominant product ions for streptothricins are typically derived from the cleavage of the C(7)-N bond, resulting in the loss of the streptolidine moiety from the protonated molecule [M+H]+.[1] Specific precursor-to-product ion transitions should be optimized for each this compound component.

Alternative Method: HPLC-UV for Quantitative Analysis

This method is suitable for the routine quantification of the main this compound components.

  • Chromatographic System: Reversed-phase HPLC with a UV detector.

  • Column: C18 analytical column.

  • Mobile Phase: An aqueous solution of acetonitrile with trifluoroacetic acid and octane-1-sulfonic acid sodium salt as an ion-pairing agent.

  • Detection: UV absorbance at 210 nm.

  • Elution Profile: The retention times of streptothricins increase with their molecular weight, with this compound A (Streptothricin F) eluting first, followed by other components like this compound D (Streptothricin D).

Mechanism of Action: Signaling Pathway

Racemomycins, as part of the streptothricin family, exert their antibiotic effect by inhibiting protein synthesis in bacteria. They bind to the 30S subunit of the 70S ribosome, which is a crucial component of the bacterial translational machinery. This binding event interferes with the decoding of mRNA and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound subunit_30s 30S Subunit This compound->subunit_30s Binds and inhibits ribosome_70s 70S Ribosome ribosome_70s->subunit_30s dissociates to subunit_50s 50S Subunit ribosome_70s->subunit_50s dissociates to protein_synthesis Protein Synthesis subunit_30s->protein_synthesis initiates subunit_50s->protein_synthesis catalyzes peptide bonds in mrna mRNA mrna->subunit_30s binds to trna tRNA trna->ribosome_70s delivers amino acids to non_functional_protein Non-functional Protein protein_synthesis->non_functional_protein leads to cell_death Bacterial Cell Death non_functional_protein->cell_death results in

Caption: this compound inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit.

Conclusion

LC-MS/MS offers superior specificity and sensitivity for the comprehensive purity validation of this compound, enabling the identification and quantification of individual components and unknown impurities. While HPLC-UV provides a more accessible alternative for routine quantitative analysis of major components, it lacks the confirmatory power of mass spectrometry. The choice of method will depend on the specific requirements of the analysis, from early-stage impurity profiling to routine quality control. The complex, chiral nature of this compound underscores the importance of employing high-resolution analytical techniques to ensure product quality and safety.

References

Unraveling the Enigma of Racemomycin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of racemomycin, a streptothricin antibiotic, with other protein synthesis inhibitors. Supported by experimental data and detailed protocols, this document aims to confirm and elucidate the molecular interactions that underpin its antimicrobial activity.

The Confirmed Mechanism: A Two-Pronged Assault on Bacterial Protein Synthesis

The primary target of this compound is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound binds to the 30S ribosomal subunit, interfering with translation in a manner distinct from many other ribosome-targeting antibiotics. The mechanism can be characterized by two key inhibitory effects:

  • Induction of Miscoding: this compound disrupts the fidelity of translation by causing the ribosome to misread the messenger RNA (mRNA) template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: The antibiotic also impedes the movement of the ribosome along the mRNA molecule, a critical step known as translocation. By stalling the ribosome, this compound effectively halts protein synthesis.

Recent advancements in cryogenic electron microscopy (cryo-EM) have provided a high-resolution view of the this compound-ribosome interaction. These structural studies have confirmed that this compound binds to helix 34 of the 16S ribosomal RNA (rRNA), a component of the 30S subunit. This binding site is in close proximity to the A-site, where aminoacyl-tRNA molecules are delivered, providing a structural basis for the observed miscoding and translocation inhibition.

A Comparative Analysis: this compound vs. Other Protein Synthesis Inhibitors

To fully appreciate the unique mechanism of this compound, it is essential to compare it with other classes of antibiotics that also target the bacterial ribosome.

Antibiotic ClassTarget SubunitPrimary Mechanism of Action
This compound (Streptothricin) 30S Induces miscoding and inhibits translocation.
Aminoglycosides (e.g., Kanamycin, Streptomycin)30SPrimarily induce miscoding by binding to the A-site of the 16S rRNA.
Tetracyclines (e.g., Tetracycline, Doxycycline)30SBlock the binding of aminoacyl-tRNA to the A-site, thereby inhibiting peptide elongation.
Macrolides (e.g., Erythromycin, Azithromycin)50SBind to the 50S subunit and block the exit tunnel, preventing the elongation of the polypeptide chain.
Chloramphenicol50SInhibits the peptidyl transferase activity of the 50S subunit, preventing peptide bond formation.
Lincosamides (e.g., Clindamycin)50SBind to the 23S rRNA of the 50S subunit and interfere with peptide chain elongation.
Oxazolidinones (e.g., Linezolid)50SBind to the 50S subunit and prevent the formation of the initiation complex, a unique mechanism among protein synthesis inhibitors.

While both this compound and other aminoglycosides target the 30S subunit and cause miscoding, the precise binding interactions and the significant inhibition of translocation set this compound apart. Tetracyclines also bind the 30S subunit but act earlier in the elongation cycle by preventing tRNA binding. The other classes listed target the large 50S subunit, each with a distinct mode of inhibiting peptide bond formation or elongation.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentrations (MICs) of streptothricin F (a major component of this compound) against key bacterial pathogens, providing a quantitative measure of its antibacterial potency.

OrganismStreptothricin F (μg/mL)
Escherichia coli2
Klebsiella pneumoniae2
Acinetobacter baumannii4
Pseudomonas aeruginosa>128
Staphylococcus aureus8

Key Experimental Protocols

The confirmation of this compound's mechanism of action relies on a suite of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for two pivotal experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract:

    • Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 extract.

    • Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

  • Translation Reaction:

    • Set up reaction mixtures containing the S30 extract, a buffer system with essential ions (Mg²⁺, K⁺), ATP, GTP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a mixture of amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

    • Add varying concentrations of this compound or a comparator antibiotic to the reaction tubes.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Protein Synthesis:

    • Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane by vacuum filtration.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration and determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis).

Cryogenic Electron Microscopy (Cryo-EM) of the Ribosome-Racemomycin Complex

This powerful technique allows for the high-resolution structural determination of the antibiotic bound to its target.

Protocol:

  • Preparation of the Ribosome-Antibiotic Complex:

    • Purify 70S ribosomes from a bacterial source (e.g., E. coli or Acinetobacter baumannii).

    • Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Cryo-EM Grid Preparation:

    • Apply a small volume (3-4 µL) of the ribosome-racemomycin complex solution to a glow-discharged cryo-EM grid (typically a copper grid with a holey carbon film).

    • Blot the grid with filter paper to create a thin film of the solution.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure.

  • Data Collection:

    • Load the frozen grid into a transmission electron microscope equipped with a cryo-stage.

    • Collect a large dataset of images (micrographs) of the randomly oriented ribosome-antibiotic complexes at a low electron dose to minimize radiation damage.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to perform motion correction on the raw movie frames.

    • Automatically pick individual particle images from the micrographs.

    • Classify the 2D particle images to remove damaged particles or those in undesirable orientations.

    • Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D reconstruction of the ribosome-racemomycin complex.

    • Build an atomic model into the final cryo-EM density map to visualize the precise interactions between the antibiotic and the ribosomal RNA and proteins.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

Racemomycin_Mechanism cluster_ribosome 70S Ribosome mRNA mRNA 50S 50S 30S 30S Miscoded_Protein Non-functional/Toxic Protein 30S->Miscoded_Protein Causes Miscoding Stalled_Translation Translation Stalled 30S->Stalled_Translation Inhibits Translocation A_site A-site P_site P-site E_site E-site P_site->E_site Translocation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters A-site This compound This compound This compound->30S Binds to 16S rRNA (helix 34)

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

In_Vitro_Translation_Workflow Start Start Prepare_S30 Prepare Bacterial S30 Cell-Free Extract Start->Prepare_S30 Setup_Reaction Set up Translation Reaction (S30, buffer, ATP, GTP, amino acids, mRNA template) Prepare_S30->Setup_Reaction Add_Antibiotic Add this compound/ Comparator Antibiotic Setup_Reaction->Add_Antibiotic Incubate Incubate at 37°C Add_Antibiotic->Incubate Precipitate_Protein Precipitate Proteins (TCA) Incubate->Precipitate_Protein Filter_Collect Collect Precipitate on Filter Precipitate_Protein->Filter_Collect Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Collect->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Translation Inhibition Assay.

Comparative Bioactivity Analysis of Racemomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of known racemomycin analogs. Racemomycins are streptothricin antibiotics characterized by a unique structure containing a carbamoylated gulosamine, a streptolidine lactam, and a poly-β-lysine chain. The bioactivity of these compounds, particularly their antimicrobial properties, is a subject of ongoing research. This document summarizes the available quantitative data, details the experimental methodologies used for their bioactivity assessment, and visualizes the proposed mechanism of action.

Data Presentation: Bioactivity of this compound Analogs

The antimicrobial activity of this compound analogs appears to be directly correlated with the length of the poly-β-lysine chain. Analogs with a greater number of β-lysine residues exhibit enhanced antimicrobial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound A, B, and C, which differ in the number of β-lysine moieties.

AnalogNumber of β-Lysine MoietiesTest OrganismMIC (µg/mL)
This compound A1-Weaker Activity[1]
This compound C2-Moderate Activity[1]
This compound B3Pseudomonas syringae pv. tabaci IFO-35080.4[1]
Fusarium oxysporum f. sp. niveum IFO-71930.2[1]
Fusarium oxysporum f. sp. lycopersici IFO-71550.1[1]
Fusarium oxysporum f. sp. cucumerinum IFO-71570.2[1]
Fusarium oxysporum f. sp. raphani S-200.4[1]
Fusarium oxysporum f. sp. gladioli S-122.0[1]
Fusarium moniliforme IFO-52680.1[1]

Experimental Protocols

The bioactivity of this compound analogs is primarily determined through antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum:

    • Isolate colonies of the test microorganism are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubated at the optimal temperature and duration to achieve a logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using a spectrophotometer or a McFarland standard.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the this compound analog is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control well with the microbial suspension and no antibiotic to ensure microbial growth, and a negative control well with broth only to check for sterility.

    • The microtiter plate is incubated at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the this compound analog that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Racemomycins, as members of the streptothricin class of antibiotics, are understood to exert their antimicrobial effect by inhibiting protein synthesis in bacteria. They are believed to target the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins. The binding of the antibiotic to the ribosome interferes with the translation process, leading to the production of non-functional proteins or the complete cessation of protein synthesis, ultimately resulting in bacterial cell death.

G Proposed Mechanism of this compound Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis 50S_Subunit 50S Subunit 50S_Subunit->Protein_Synthesis This compound This compound Analog This compound->30S_Subunit Binds to Inhibition Inhibition mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit Delivers Amino Acid Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Dysfunction leads to Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Produces Inhibition->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Functional_Proteins->Bacterial_Growth Leads to

Caption: Proposed mechanism of this compound action via inhibition of bacterial protein synthesis.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of this compound analogs is a standardized process to ensure accurate and reproducible results.

G Experimental Workflow for MIC Determination Start Start Culture Culture Test Microorganism Start->Culture Standardize Standardize Inoculum (e.g., 0.5 McFarland) Culture->Standardize Inoculate Inoculate Plate with Standardized Microorganism Standardize->Inoculate Prepare_Analog Prepare this compound Analog Stock Solution Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Analog->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat rising antibiotic resistance, the streptothricin class of antibiotics, including racemomycin, presents a compelling area of study. These natural products, characterized by a unique structure of a streptolidine lactam, a gulosamine core, and a variable-length β-lysine chain, exhibit broad-spectrum activity. Understanding the genetic blueprint for their biosynthesis is paramount for targeted drug discovery and development. This guide provides a comparative genomic analysis of the this compound (streptothricin D) biosynthetic gene cluster and its relatives, offering insights into their genetic architecture, biosynthetic pathways, and the experimental methodologies required for their study.

Quantitative Comparison of Streptothricin-Class Biosynthetic Gene Clusters

The biosynthesis of streptothricin-type antibiotics is orchestrated by a conserved set of genes organized into biosynthetic gene clusters (BGCs). Comparative analysis of these BGCs reveals variations in size, gene content, and organization, which can be correlated with the structural diversity of the final antibiotic products. Below is a summary of key quantitative data for the this compound-producing Streptomyces lavendulae and other related streptothricin-producing strains.

FeatureThis compound (Streptothricin D) BGC (Streptomyces lavendulae)Streptothricin F/D BGC (Streptomyces sp. TP-A0356)Nourseothricin BGC (Streptomyces noursei)
Gene Cluster Size (kb) ~25~23~28
Number of ORFs 212024
GC Content (%) 72.171.872.5
Key Biosynthetic Genes stnO (aminomutase), NRPS-like enzymes, stnN (aminotransferase), carbamoyltransferase, glycosyltransferasestnO (aminomutase), NRPS-like enzymes, aminotransferase, carbamoyltransferase, glycosyltransferasenrsO (aminomutase), NRPS-like enzymes, aminotransferase, carbamoyltransferase, glycosyltransferase
Resistance Genes Streptothricin acetyltransferase, efflux pumpsStreptothricin acetyltransferase, efflux pumpsStreptothricin acetyltransferase (sat), efflux pumps

Core Biosynthetic Pathway and Key Enzymatic Steps

The biosynthesis of streptothricins, including this compound, is a multi-step process involving enzymes that bear resemblance to those in nonribosomal peptide synthesis. The core pathway can be summarized as follows:

  • Formation of the Streptolidine Core: This intricate process involves the modification of arginine to form the characteristic streptolidine lactam ring.

  • Synthesis of the Gulosamine Moiety: A dedicated set of enzymes synthesizes and modifies a sugar precursor to form D-gulosamine.

  • β-Lysine Chain Elongation: The variable-length poly-β-lysine chain is assembled by enzymes with similarities to nonribosomal peptide synthetases (NRPSs). The gene stnO (or its homologues) encodes a key aminomutase responsible for supplying the β-lysine precursors.

  • Assembly and Modification: A glycosyltransferase attaches the gulosamine moiety to the streptolidine core, and the β-lysine chain is subsequently attached. A carbamoyltransferase is responsible for the carbamoylation of the gulosamine sugar, a critical step for the bioactivity of many streptothricins.

  • Self-Resistance: The producing organism protects itself from the antibiotic's effects through the action of resistance enzymes, primarily streptothricin acetyltransferases, which modify the β-lysine chain.

Visualizing the Biosynthetic Logic and Experimental Workflow

To facilitate a deeper understanding of the processes involved in the comparative genomics of streptothricin BGCs, the following diagrams illustrate the generalized biosynthetic pathway and a typical experimental workflow.

Streptothricin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_core_synthesis Core Assembly cluster_modification_transport Modification and Export L-Arginine L-Arginine Streptolidine_synthesis Streptolidine Synthesis L-Arginine->Streptolidine_synthesis L-Lysine L-Lysine beta_Lysine_synthesis β-Lysine Synthesis (stnO) L-Lysine->beta_Lysine_synthesis UDP-glucose UDP-glucose Gulosamine_synthesis Gulosamine Synthesis UDP-glucose->Gulosamine_synthesis Carbamoyl-P Carbamoyl-P Carbamoylation Carbamoylation Carbamoyl-P->Carbamoylation Assembly Assembly & Glycosylation Streptolidine_synthesis->Assembly beta_Lysine_synthesis->Assembly Gulosamine_synthesis->Assembly Assembly->Carbamoylation Export Export Carbamoylation->Export

Caption: Generalized biosynthetic pathway for streptothricin-class antibiotics.

A Comparative Guide to In Vitro and In Vivo Correlation of Antibiotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antimicrobial agents relies on a thorough understanding of their activity, both in controlled laboratory settings (in vitro) and within a living organism (in vivo). While in vitro assays are essential for initial screening and characterization, their results do not always translate directly to clinical efficacy. This guide provides a comparative overview of in vitro and in vivo methodologies for assessing antibiotic activity, presents experimental data to illustrate the correlation—and discrepancies—between these approaches, and offers detailed protocols for key assays.

It is important to note that searches for "racemomycin" did not yield information on a recognized antibiotic. Therefore, this guide will focus on established principles and examples from existing antibiotic classes to illustrate the crucial relationship between in vitro and in vivo testing.

Data Presentation: Correlating In Vitro Susceptibility with In Vivo Efficacy

A critical step in antibiotic development is determining the correlation between the minimum inhibitory concentration (MIC)—a measure of in vitro potency—and the effective dose required to treat an infection in an animal model (in vivo). This correlation can be influenced by the antibiotic's pharmacokinetic and pharmacodynamic properties.

Below is a table summarizing the in vitro activity (MIC) and in vivo efficacy (protective dose or bacterial reduction) of various antibiotics against specific pathogens.

AntibioticBacterial StrainIn Vitro MIC (µg/mL)In Vivo ModelIn Vivo Efficacy EndpointResult
Tigecycline Acinetobacter baumannii (MDR)0.5 (MIC₅₀)Murine Lung InfectionBacterial LoadHigh in vitro sensitivity.[1]
Polymyxin B Acinetobacter baumannii (MDR)0.5 (MIC₅₀)Murine Lung InfectionBacterial LoadHigh in vitro sensitivity.[1]
Minocycline Acinetobacter baumannii (MDR)Not specifiedMurine Lung InfectionWhite Blood Cell CountCombination with rifampicin or amikacin was more effective than tigecycline or polymyxin B alone.[1]
Meropenem Carbapenem-resistant Enterobacteriaceae (CRE)16 (MIC₅₀)Not specifiedNot specifiedNDM-1-producing strains showed moderate to high levels of resistance.[2]
Amikacin Carbapenem-resistant Enterobacteriaceae (CRE)32 (MIC₅₀)Not specifiedNot specifiedA combination of meropenem and amikacin showed good in vitro and in vivo effects.[2]
Vancomycin Enterococcus faecium ATCC 194341Murine Thigh InfectionChange in log₁₀ CFU/thighSignificant pharmacodynamic parameters were obtained.[3]
Ampicillin-Sulbactam Enterococcus faecium ATCC 194342Murine Thigh InfectionChange in log₁₀ CFU/thighSignificant pharmacodynamic parameters were obtained.[3]

Experimental Protocols

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Antibiotic stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth.

    • Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension in MHB to the final desired inoculum concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Antibiotic:

    • Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[2] This can be assessed visually or by using a plate reader to measure optical density.

In Vivo: Murine Thigh Infection Model

This model is widely used to evaluate the efficacy of antimicrobial agents in a soft tissue infection setting.[4][5][6]

Materials:

  • 6-week-old female ICR (CD-1) or similar strain mice

  • Cyclophosphamide for inducing neutropenia

  • Bacterial culture for infection

  • Test antibiotic and vehicle control

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • To reduce the influence of the host immune system, render the mice neutropenic. This is often achieved by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[3]

  • Infection:

    • Prepare an inoculum of the desired bacterial strain in the mid-logarithmic growth phase.

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 10⁷ CFU/mL for Staphylococcus aureus) intramuscularly into the thigh.[4]

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), begin treatment. Administer the test antibiotic and a vehicle control to different groups of mice. The route of administration (e.g., subcutaneous, oral) and dosing schedule will depend on the pharmacokinetic properties of the drug being tested.[3]

  • Assessment of Bacterial Load:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the thigh muscle and homogenize it in a known volume of sterile PBS.[4]

    • Perform serial dilutions of the thigh homogenate and plate onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.[4]

  • Data Analysis:

    • Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU, which indicates the in vivo efficacy of the antibiotic.

Visualizations

Experimental Workflow: From In Vitro Screening to In Vivo Testing

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy mic MIC Determination (Broth Microdilution) mbc MBC Determination mic->mbc time_kill Time-Kill Assays mbc->time_kill animal_model Murine Thigh Infection Model time_kill->animal_model Promising Candidates pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd dose_response Dose-Response Studies pk_pd->dose_response

Caption: Workflow for antibiotic evaluation.

Signaling Pathway: Mechanism of Action of Penicillin

penicillin_moa cluster_bacterium Bacterial Cell pbp Penicillin-Binding Protein (Transpeptidase) peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_lysis Cell Lysis pbp->cell_lysis Inhibition leads to cell_wall Stable Cell Wall peptidoglycan->cell_wall Leads to penicillin Penicillin penicillin->pbp Inhibits

Caption: Penicillin's mechanism of action.

References

Safety Operating Guide

Proper Disposal of Racemomycin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before and during any handling or disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the unknown specific hazards of racemomycin, a cautious approach is warranted.

Recommended PPE:

  • Gloves: Nitrile gloves are recommended for handling potentially hazardous compounds.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Waste Characterization: Is this compound a Hazardous Waste?

The primary step in determining the correct disposal procedure is to classify the waste. Since a specific Safety Data Sheet (SDS) for this compound with disposal guidelines is not available, a risk assessment must be performed. In the absence of explicit data, it is prudent to handle this compound as a hazardous pharmaceutical waste . This is the most conservative approach and ensures the highest level of safety.

Factors to Consider for Waste Classification:

Characteristic Consideration for this compound Action if Characteristic is Present
Cytotoxicity The cytotoxicity of this compound is not definitively established in the provided information. As a conservative measure, assume it may have cytotoxic properties.Treat as cytotoxic waste.
Chemical Properties Review any available chemical data for reactivity, flammability, or corrosivity.Follow disposal procedures for chemically hazardous waste.
Regulatory Lists Check if this compound or related compounds (streptothricin antibiotics) are listed on hazardous waste lists from the EPA (Resource Conservation and Recovery Act - RCRA) or other regulatory bodies.If listed, it must be disposed of as hazardous waste.
Institutional Policy Consult your institution's EHS guidelines for the disposal of research chemicals and antibiotics.Follow institutional protocols.

Disposal Procedures for Potentially Hazardous this compound Waste

Based on a conservative risk assessment, the following step-by-step procedure should be followed for the disposal of this compound and any contaminated materials.

Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container. For cytotoxic or potentially cytotoxic waste, this is often a black pharmaceutical waste container.

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE should be placed directly into the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and leak-proof hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Labeling and Storage
  • Proper Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical ("this compound"), the concentration (if in solution), and the date accumulation started.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and drains.

Final Disposal
  • Licensed Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's contracted licensed hazardous waste management company. These vendors are equipped to transport and dispose of chemical waste in compliance with regulations, typically through high-temperature incineration.

  • Manifesting: Ensure that a hazardous waste manifest is completed for the transport of the waste. This document tracks the waste from your facility to its final disposal site.

Experimental Protocols for Waste Deactivation (If Applicable)

While no specific deactivation protocols for this compound were found, for some hazardous drugs, chemical deactivation may be an option. However, this should only be performed if a validated protocol is available and approved by your institution's EHS department. Attempting to neutralize or deactivate a chemical without a proper protocol can be dangerous.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural steps for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

Caption: Step-by-step disposal of potentially hazardous this compound.

By following these conservative guidelines and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

Essential Safety and Handling Protocols for Racemomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of racemomycin in a laboratory setting. As a dedicated partner in your research, we aim to provide value beyond the product itself by being your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, disposablePrevents direct skin contact.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.Minimizes inhalation of the substance.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Correct sequence for donning and doffing PPE.

Operational Plans

Adherence to standard operating procedures is critical for the safe handling of this compound.

Engineering Controls
Control MeasureSpecificationPurpose
Ventilation Chemical fume hoodTo be used when handling this compound powder or preparing solutions to prevent inhalation.
Eyewash Station Accessible within 10 seconds of the work areaFor immediate flushing in case of eye contact.
Safety Shower Accessible within 10 seconds of the work areaFor immediate decontamination in case of large-scale skin contact.
Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and that a chemical fume hood is operational.

  • Weighing : Handle solid this compound in a fume hood to avoid generating dust.

  • Solution Preparation : When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Emergency Response Workflow

Emergency_Response Exposure Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess Eye Eye Contact Assess->Eye Skin Skin Contact Assess->Skin Inhale Inhalation Assess->Inhale Ingest Ingestion Assess->Ingest FlushEyes Flush Eyes (15 min) Eye->FlushEyes WashSkin Wash Skin (15 min) Skin->WashSkin FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth Ingest->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Immediate steps to take in case of an exposure.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal
Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, labeled container. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste.

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Wastes resulting from the use of this product may be disposed of on site or at an approved waste disposal facility.[4] It is important not to flush medications down the toilet.[5]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.